molecular formula C11H21N3O B1302284 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine CAS No. 70558-13-3

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Cat. No.: B1302284
CAS No.: 70558-13-3
M. Wt: 211.3 g/mol
InChI Key: PCHXUJGLAFXWIW-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-yl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H21N3O/c15-11(14-6-2-1-3-7-14)10-13-8-4-12-5-9-13/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHXUJGLAFXWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375160
Record name 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70558-13-3
Record name 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70558-13-3
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Foundational & Exploratory

Synthesis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the piperazine derivative, 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. This compound holds potential as a building block in medicinal chemistry and drug discovery due to the presence of both piperazine and piperidine scaffolds, which are common moieties in pharmacologically active agents. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols, and summarizes key quantitative data.

Synthetic Strategy

The most direct and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction between piperazine and a suitable haloacetylated piperidine. Specifically, the reaction involves the N-alkylation of piperazine with 1-(2-chloroacetyl)piperidine. This two-step synthesis is outlined below.

Step 1: Synthesis of the Electrophilic Intermediate, 1-(2-Chloroacetyl)piperidine

The synthesis begins with the acylation of piperidine with chloroacetyl chloride. This reaction forms the key electrophilic intermediate, 1-(2-chloroacetyl)piperidine.

Step 2: N-Alkylation of Piperazine

The final step involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbon of the chloroacetyl group of 1-(2-chloroacetyl)piperidine. This reaction forms the target molecule, this compound. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion and minimizing the formation of the dialkylated product. Alternatively, an external inorganic or organic base can be employed.

Experimental Protocols

Synthesis of 1-(2-Chloroacetyl)piperidine

Materials:

  • Piperidine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-chloroacetyl)piperidine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

Materials:

  • 1-(2-Chloroacetyl)piperidine

  • Piperazine (anhydrous)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Potassium carbonate (optional, as an external base)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add 1-(2-chloroacetyl)piperidine (1.0 equivalent) and a significant excess of anhydrous piperazine (e.g., 5-10 equivalents).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • If a smaller excess of piperazine is used, add an external base such as potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining piperazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization to afford pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
PiperidineC₅H₁₁N85.15Colorless liquid-9
Chloroacetyl chlorideC₂H₂Cl₂O112.94Colorless liquid-22
1-(2-Chloroacetyl)piperidineC₇H₁₂ClNO161.63Colorless to pale yellow oilN/A
PiperazineC₄H₁₀N₂86.14White crystalline solid106-110
This compound C₁₁H₂₁N₃O 211.30 Solid Not Reported

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the piperidine ring protons (typically in the range of 1.5-1.7 ppm and 3.4-3.6 ppm), the piperazine ring protons (typically around 2.4-2.9 ppm), and the methylene protons of the acetyl group (a singlet around 3.1-3.3 ppm). The NH proton of the piperazine ring would appear as a broad singlet.
¹³C NMR Carbon signals for the piperidine ring (typically in the range of 24-26 ppm and 43-47 ppm), the piperazine ring (around 45-55 ppm), the methylene carbon of the acetyl group (around 60 ppm), and the carbonyl carbon (around 168-172 ppm).
IR (cm⁻¹) A strong absorption band for the amide C=O stretch (around 1640-1660 cm⁻¹), C-N stretching bands, and N-H stretching for the secondary amine of the piperazine ring (a broad band around 3200-3400 cm⁻¹).
Mass Spec (m/z) The molecular ion peak [M]⁺ at approximately 211.30 and/or the protonated molecular ion peak [M+H]⁺ at approximately 212.31.

Note: The exact chemical shifts and peak positions will depend on the solvent and instrument used for analysis.

Visualization of the Synthetic Workflow

The logical flow of the synthesis of this compound can be visualized as a two-step process, starting from commercially available precursors.

Synthesis_Workflow Piperidine Piperidine Chloroacetylpiperidine 1-(2-Chloroacetyl)piperidine Piperidine->Chloroacetylpiperidine Acylation (DCM, Base) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloroacetylpiperidine Piperazine Piperazine Final_Product This compound Piperazine->Final_Product Chloroacetylpiperidine->Final_Product N-Alkylation (Acetonitrile, Heat)

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a detailed and scientifically sound methodology for the synthesis of this compound. The described two-step process, involving the initial formation of 1-(2-chloroacetyl)piperidine followed by N-alkylation of piperazine, is a robust and scalable approach. While specific experimental data from a single literature source is not available, the provided protocols are based on well-established chemical principles and analogous reactions, offering a reliable starting point for researchers in the field. The characterization data presented, though predictive, serves as a useful reference for the analysis of the synthesized compound. This guide is intended to facilitate the preparation of this valuable building block for applications in drug discovery and development.

Physicochemical Properties of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available databases, computational predictions, and data on structurally related compounds. It includes key physicochemical parameters, detailed experimental protocols for their determination, and a discussion of the potential biological significance of this compound class, visualized through a proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational data and practical methodologies for further investigation.

Introduction

This compound is a piperazine derivative with a chemical structure that suggests potential biological activity. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system effects[1][2][3]. The combination of a piperazine and a piperidine moiety in this molecule suggests a complex interplay of basicity and lipophilicity, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profiles. Understanding the fundamental physicochemical properties of this compound is therefore a crucial first step in its evaluation as a potential drug candidate.

Chemical and Physical Properties

Direct experimental data for the physicochemical properties of this compound are not extensively available in the public domain. The data presented in this section are derived from supplier information and computational predictions.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem CID: 2760439
Molecular Formula C₁₁H₂₁N₃OSanta Cruz Biotechnology[4]
Molecular Weight 211.30 g/mol Santa Cruz Biotechnology[4]
CAS Number 70558-13-3Santa Cruz Biotechnology[4]
IUPAC Name 1-(2-oxo-2-(piperidin-1-yl)ethyl)piperazinePubChem CID: 2760439

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Melting Point Not available-
Boiling Point Not available-
Water Solubility Predicted to be solubleBased on the hydrophilicity of the piperazine and amide moieties.
pKa (most basic) ~8.5 - 9.5Estimated based on piperazine (pKa ~9.73) and the electron-withdrawing effect of the adjacent carbonyl group.[5]
logP ~0.5 - 1.5Estimated based on the contribution of the piperidine and substituted piperazine fragments.

Note: The predicted values are estimations based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties. These protocols are general and can be adapted for the characterization of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined by heating a small sample and observing the temperature at which the phase change occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

  • The melting point range is reported as T1-T2.[6][7][8]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the solid compound to a glass vial containing a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4).

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached. This can take several hours to days, and the optimal time should be determined empirically (e.g., by taking samples at 24, 48, and 72 hours).

  • Once equilibrium is achieved, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate to a suitable concentration and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[9][10]

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water. A co-solvent like methanol or DMSO can be used if the compound has low aqueous solubility, but the pKa value will be for that specific solvent system.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution at a constant rate.

  • If the compound is a base (as expected for a piperazine derivative), titrate with the standardized HCl solution. Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection.

  • The pKa is equal to the pH at the half-equivalence point.[11][12][13]

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • n-Octanol and purified water

Procedure:

  • Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then separating the layers.

  • Prepare a stock solution of the compound in either pre-saturated water or pre-saturated n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully sample a known volume from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.[14][15]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the piperazine scaffold is a well-established pharmacophore in a multitude of biologically active compounds. Derivatives of piperazine have been reported to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and neuroprotective activities.[1][2][3]

Anticancer Potential

Many piperazine derivatives have demonstrated significant anticancer activity. One of the proposed mechanisms involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Ras-Raf-MEK-ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting components of this cascade, piperazine-containing compounds can potentially halt tumor growth and induce apoptosis.

Ras_Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound (Proposed) Inhibitor->Raf Inhibition

Caption: Proposed inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Neuroprotective and Antioxidant Potential

Certain piperazine derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. One relevant pathway is the IL-6/Nrf2 positive feedback loop, which plays a role in the cellular response to oxidative stress. By modulating this pathway, piperazine compounds could potentially protect neuronal cells from oxidative damage.

IL6_Nrf2_Pathway OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 disrupts Compound This compound (Proposed) Compound->Keap1_Nrf2 promotes disruption? Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantProteins Antioxidant Proteins (e.g., HO-1) ARE->AntioxidantProteins expresses IL6 IL-6 ARE->IL6 expresses AntioxidantProteins->OxidativeStress reduces IL6->Nrf2 stabilizes CellSurvival Cell Survival IL6->CellSurvival

Caption: Proposed modulation of the IL-6/Nrf2 antioxidant response pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the initial physicochemical and biological characterization of this compound.

Experimental_Workflow Start Compound Synthesis & Purification Structure Structural Characterization (NMR, MS, EA) Start->Structure PhysChem Physicochemical Profiling Structure->PhysChem BioScreen Preliminary Biological Screening Structure->BioScreen MP Melting Point PhysChem->MP Solubility Aqueous Solubility PhysChem->Solubility pKa pKa Determination PhysChem->pKa LogP LogP Measurement PhysChem->LogP DataAnalysis Data Analysis & SAR Studies MP->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Cytotoxicity Cytotoxicity Assay BioScreen->Cytotoxicity TargetAssay Target-Based Assay (e.g., Kinase Inhibition) BioScreen->TargetAssay Cytotoxicity->DataAnalysis TargetAssay->DataAnalysis

Caption: General workflow for the characterization of a novel compound.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the provided protocols and theoretical considerations offer a robust framework for future research. The diverse biological activities of related piperazine derivatives suggest that this compound may hold therapeutic potential, warranting further investigation into its pharmacological profile. The experimental workflows and proposed signaling pathways outlined herein serve as a starting point for researchers to design and execute studies aimed at elucidating the full chemical and biological character of this intriguing molecule.

References

Unraveling the Therapeutic Potential of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 27, 2025 – The therapeutic landscape is continually evolving with the exploration of novel chemical entities. One such molecule, 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, has garnered interest within the scientific community. While comprehensive research dedicated solely to this specific compound remains nascent, an in-depth analysis of its structural components—the piperazine and piperidine moieties—provides a foundational understanding of its potential mechanisms of action. This technical guide aims to synthesize the current understanding of related compounds to postulate the likely biological activities and research avenues for this compound, targeting researchers, scientists, and drug development professionals.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities.[1][2][3] These activities span a broad therapeutic spectrum, including antimicrobial, antidepressant, anticonvulsant, antipsychotic, and anti-inflammatory effects.[1] The versatility of the piperazine moiety stems from its ability to be readily modified, influencing physicochemical properties such as solubility and bioavailability, and allowing for precise interactions with various biological targets.[4]

Similarly, the piperidine ring is another privileged structure in drug discovery, present in a multitude of therapeutic agents.[5] Its inclusion in a molecule can significantly impact its pharmacological profile.

Given the absence of direct research on this compound, this guide will explore the established mechanisms of action of structurally related piperazine-containing compounds to provide a predictive framework for its potential biological targets and signaling pathways.

Postulated Mechanisms of Action

Based on the extensive literature on piperazine derivatives, several potential mechanisms of action for this compound can be hypothesized.

Neurological and Psychiatric Applications

Many piperazine-containing compounds exhibit significant activity within the central nervous system. A prominent example is their anthelmintic action, which is mediated through agonist effects on the inhibitory γ-aminobutyric acid (GABA) receptor in parasites, leading to paralysis.[6] While the selectivity for invertebrate GABA receptors is a key feature for this indication, the potential for interaction with vertebrate GABA receptors or other neurotransmitter systems cannot be dismissed.

Furthermore, derivatives of piperazine are well-established as antipsychotic agents. One study highlighted a multi-target approach where a piperazine derivative exhibited high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[7] This multi-receptor binding profile is often desirable for achieving therapeutic efficacy while minimizing side effects. It is plausible that this compound could interact with a similar spectrum of receptors, warranting investigation into its potential as a modulator of dopaminergic and serotonergic signaling.

The potential for anticonvulsant activity is another area of interest, as some piperazine derivatives have shown efficacy in preclinical models of seizures.[4]

Anti-inflammatory and Analgesic Properties

The piperazine scaffold has been incorporated into molecules demonstrating anti-inflammatory and analgesic effects.[8][9] The precise mechanisms can vary, but may involve the modulation of inflammatory pathways or interaction with pain-related receptors.

Anti-proliferative and Anticancer Activity

Recent research has explored the potential of piperazine derivatives as anticancer agents.[10] Studies have shown that certain derivatives can induce cell death in cancer cell lines through various mechanisms, including the induction of apoptosis and autophagy.[10] The cytotoxic and anti-proliferative properties of novel 1-(2-aryl-2-adamantyl)piperazine derivatives, for instance, have been demonstrated against melanoma cells.[11]

Future Research Directions and Experimental Protocols

To elucidate the specific mechanism of action of this compound, a systematic and multi-faceted research approach is necessary. The following provides a high-level overview of potential experimental workflows.

Initial Screening and Target Identification

A logical first step would be to perform a broad panel of in vitro binding and functional assays to identify potential biological targets. This could be visualized as follows:

Caption: Initial screening workflow for target identification.

In-depth Mechanistic Studies

Once primary targets are identified, more detailed in vitro and in vivo studies would be required to characterize the compound's pharmacological effects.

Signaling Pathway Analysis:

Should the initial screening reveal interaction with a G-protein coupled receptor (GPCR), a subsequent step would be to delineate the downstream signaling cascade.

G Compound This compound Receptor Identified GPCR Target Compound->Receptor Binding G_Protein G-protein activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Downstream_Kinase Downstream Kinase Activation (e.g., PKA, PKC) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: Postulated GPCR signaling pathway.

Quantitative Data Summary:

As research progresses, quantitative data from various assays would be crucial. While no specific data exists for the title compound, a template for presenting such data is provided below.

Assay TypeTargetMetricValue
Binding Affinitye.g., Dopamine D2 ReceptorKi (nM)TBD
Functional Potencye.g., 5-HT1A ReceptorEC50 (nM)TBD
Enzyme Inhibitione.g., DPP-IVIC50 (µM)TBD
Cell Viabilitye.g., MCF-7 Cancer CellsGI50 (µM)TBD

TBD: To be determined through future experimental studies.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its chemical structure, featuring both piperazine and piperidine rings, suggests a high potential for diverse pharmacological activities. Drawing parallels from the extensive research on related compounds, promising avenues for investigation include its effects on the central nervous system, inflammatory pathways, and cancer cell proliferation. The proposed experimental workflows provide a roadmap for future research that will be critical in uncovering the therapeutic potential of this novel compound. The scientific community eagerly awaits dedicated studies that will shed light on the precise biological functions of this compound.

References

An In-depth Technical Guide to the In Vitro Metabolic Stability of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolic stability of the novel compound, 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. The piperazine scaffold is a prevalent feature in many commercially successful drugs, but it can also present metabolic liabilities.[1] Understanding the metabolic fate of new chemical entities containing this moiety is crucial for early-stage drug development. This document details the experimental protocols for assessing metabolic stability using liver microsomes and hepatocytes, presents hypothetical metabolic stability data, and illustrates potential metabolic pathways. The information herein is intended to guide researchers in designing and interpreting in vitro drug metabolism studies for similar piperazine derivatives.

Introduction

The piperazine ring is a common structural motif in medicinal chemistry, found in a wide array of therapeutic agents.[2][3] Its presence can confer favorable physicochemical properties; however, it is also susceptible to various metabolic transformations, which can significantly impact a drug candidate's pharmacokinetic profile.[1] The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a critical parameter evaluated during drug discovery and development.[4] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites.[5]

This guide focuses on the in vitro metabolic stability of this compound, a compound of interest for further development. We will explore its stability in the presence of liver microsomal enzymes and hepatocytes, which are the primary in vitro systems for predicting in vivo metabolism.[4][6]

Quantitative Metabolic Stability Data

The following tables summarize the hypothetical in vitro metabolic stability data for this compound in human and rat liver microsomes and hepatocytes. These values are representative and intended for illustrative purposes.

Table 1: Metabolic Stability in Human and Rat Liver Microsomes

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
Half-Life (t½, min) 28.812.0
Intrinsic Clearance (CLint, µL/min/mg protein) 48.1115
% Remaining at 60 min 22%5%

Data is hypothetical and for illustrative purposes.

Table 2: Metabolic Stability in Human and Rat Hepatocytes

ParameterHuman HepatocytesRat Hepatocytes
Half-Life (t½, min) 45.225.8
Intrinsic Clearance (CLint, µL/min/10⁶ cells) 20.9140
% Remaining at 120 min 35%15%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are based on standard industry practices.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.[7]

Materials:

  • This compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)[7]

  • Phosphate Buffer (0.1 M, pH 7.4)[8]

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance), Warfarin (low clearance)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.[1]

  • In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) to the buffer.[1]

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.[8]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.[7]

  • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.[7]

Materials:

  • This compound (10 mM stock in DMSO)

  • Cryopreserved Human and Rat Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Control Compounds: 7-Hydroxycoumarin (Phase II metabolism), Testosterone (Phase I metabolism)

  • Acetonitrile (ACN) with an internal standard

Procedure:

  • Thaw the cryopreserved hepatocytes and assess viability (typically >85% is required).[7]

  • Suspend the hepatocytes in the incubation medium to a final density of 0.5 x 10⁶ viable cells/mL.[8]

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the test compound to the wells at a final concentration of 1 µM.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock (10 mM in DMSO) D Incubation at 37°C A->D B Liver Microsomes or Hepatocyte Suspension B->D C NADPH Regeneration System (for Microsomes) C->D E Reaction Quenching (Cold Acetonitrile + IS) D->E Time Points F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G

Caption: Workflow for in vitro metabolic stability assays.

Hypothetical Metabolic Pathway

Based on common metabolic pathways for piperazine derivatives, the following signaling pathway illustrates potential biotransformations of this compound.[9][10]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound M1 Hydroxylation (Piperidine Ring) Parent->M1 CYP3A4, CYP2D6 M2 N-dealkylation Parent->M2 CYP3A4 M3 Oxidation (Piperazine Ring) Parent->M3 M4 Glucuronidation (Hydroxylated Metabolite) M1->M4 UGTs

Caption: Potential metabolic pathways for the title compound.

Discussion

The hypothetical data suggests that this compound is moderately stable in human liver microsomes and hepatocytes, with a more rapid metabolism observed in the corresponding rat systems. This species difference is a common observation in drug metabolism studies.[9] The primary routes of metabolism for piperazine-containing compounds typically involve oxidation, hydroxylation, and N-dealkylation, catalyzed mainly by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[10][11]

The piperazine ring itself can undergo oxidation at the nitrogen atoms.[9] Additionally, the ethyl linker and the piperidine ring are potential sites for hydroxylation. N-dealkylation could lead to the cleavage of the ethylpiperidine moiety from the piperazine ring. Subsequent Phase II metabolism, such as glucuronidation of hydroxylated metabolites, would further facilitate excretion.

Conclusion

This technical guide has outlined the key aspects of assessing the in vitro metabolic stability of this compound. The provided experimental protocols and hypothetical data serve as a valuable resource for researchers working on the preclinical development of this and other piperazine derivatives. Understanding the metabolic profile early in the drug discovery process is essential for optimizing pharmacokinetic properties and selecting candidates with a higher probability of success in clinical development. Further studies, including metabolite identification and reaction phenotyping, are recommended to fully characterize the metabolic fate of this compound.

References

An In-depth Technical Guide on the Solubility and Permeability of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties, solubility, and permeability of the compound 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. While experimental data for this specific molecule is not publicly available, this document outlines its predicted characteristics based on computational models and details the standard experimental protocols essential for its empirical evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the compound's potential behavior and the methodologies to verify it.

Introduction

The successful development of an orally administered drug candidate is critically dependent on two fundamental physicochemical properties: aqueous solubility and membrane permeability. Solubility dictates the maximum concentration of a drug that can be achieved in the gastrointestinal fluid, a prerequisite for absorption. Permeability governs the rate at which the drug molecule can traverse the intestinal epithelium to enter systemic circulation. A compound must possess an optimal balance of both properties to achieve adequate oral bioavailability.

This document focuses on this compound, a molecule of interest in medicinal chemistry. In the absence of published experimental data, this guide provides a robust framework for its initial assessment by presenting computationally predicted properties and detailing the gold-standard experimental protocols for determining its solubility and permeability profiles.

Predicted Physicochemical Properties

Computational tools provide valuable, rapid insights into a molecule's likely ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes the key predicted physicochemical descriptors for this compound, which are crucial for interpreting its potential solubility and permeability.[1]

PropertyPredicted ValueSourceImplication for Drug Development
Molecular Weight 211.30 g/mol PubChemWell within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption.
XLogP3 0.5PubChemIndicates a relatively hydrophilic nature. May suggest good aqueous solubility but potentially lower passive permeability.
Hydrogen Bond Donors 1PubChemLow number of donors, which is favorable for membrane permeability.
Hydrogen Bond Acceptors 3PubChemA moderate number of acceptors, which can influence solubility and interactions with biological targets.
Topological Polar Surface Area (TPSA) 40.2 ŲPubChemThis value is well below the 140 Ų threshold, suggesting a high probability of good cell membrane permeability.
Rotatable Bond Count 4PubChemA low number of rotatable bonds indicates conformational rigidity, which is generally favorable for binding and bioavailability.

Table 1: Predicted Physicochemical Properties of this compound.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[2][3]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method measures the saturation solubility of a compound in a specific buffer after a prolonged incubation period to ensure equilibrium is reached between the solid and dissolved states.[2][4][5]

Principle: An excess amount of the solid compound is added to a buffer solution of known pH. The mixture is agitated until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the resulting saturated solution is quantified.[5][6]

Methodology:

  • Preparation: Accurately weigh an excess of solid this compound (e.g., 1-2 mg) into a glass vial.[2]

  • Incubation: Add a precise volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[2]

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2][4]

  • Separation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to separate the undissolved solid from the saturated solution. Centrifugation can also be used prior to filtration.[3]

  • Quantification: Analyze the clear filtrate to determine the compound's concentration. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), comparing the response against a standard curve.[3][4][6]

  • Data Reporting: The final solubility is reported in units of µg/mL or µM.[3]

G A 1. Preparation Add excess solid compound to vial B 2. Incubation Add aqueous buffer (pH 7.4) A->B C 3. Equilibration Shake at constant temp for 24-48h B->C D 4. Separation Filter suspension (e.g., 0.45 µm) C->D E 5. Quantification Analyze filtrate via LC-MS/MS D->E F 6. Data Reporting Solubility in µg/mL or µM E->F

Workflow for Thermodynamic Solubility Assay.

Permeability Assessment

Permeability is the measure of a drug's ability to cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict passive diffusion.[7][8] For a more comprehensive assessment that includes active transport, the Caco-2 cell permeability assay is the industry standard.[9][10][11]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a simplified method for assessing only passive diffusion, avoiding the complexities of active transport and metabolism.[7] It is a cost-effective way to rank compounds in early drug discovery.[7]

Principle: The assay utilizes a 96-well microplate system where a filter plate (donor plate) is coated with an artificial lipid membrane and placed on top of an acceptor plate. The test compound diffuses from the donor well, through the lipid membrane, into the acceptor well.[7][8]

Methodology:

  • Membrane Preparation: Coat the membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[12][13]

  • Solution Preparation: Prepare the test compound in an aqueous buffer (e.g., PBS, pH 7.4) at a known starting concentration (Cinitial). Also, fill the wells of the acceptor plate with buffer.[12]

  • Assay Assembly: Add the test compound solution to the donor wells. Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".[8]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[8][13]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[8]

  • Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations from the donor and acceptor wells and the incubation parameters.

G A 1. Membrane Preparation Coat donor plate wells with lipid solution C 3. Assay Assembly Add compound to donor plate. Place on acceptor plate. A->C B 2. Solution Preparation Fill acceptor wells with buffer. Prepare compound solution. B->C D 4. Incubation Incubate assembly for 4-18h with shaking C->D E 5. Quantification Measure compound concentration in donor & acceptor wells via LC-MS/MS D->E F 6. Calculation Determine Permeability Coefficient (Pe) E->F

Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).
Advanced Permeability Assessment: Caco-2 Assay

For a more biologically relevant assessment, the Caco-2 permeability assay is recommended. Caco-2 cells are human colon adenocarcinoma cells that, when cultured for approximately 21 days, differentiate to form a monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transporters.[10][11] This model can assess passive diffusion, active transport, and efflux mechanisms.[10][11] An efflux ratio greater than 2 typically indicates that the compound is subject to active efflux.[11]

Conclusion

Based on its computationally predicted physicochemical properties, this compound shows promise as a potential drug candidate. Its molecular weight and topological polar surface area are well within the ranges associated with good oral absorption. The predicted XLogP suggests a hydrophilic character, which may lead to good aqueous solubility but could temper passive permeability.

To confirm these predictions, this guide provides detailed, industry-standard protocols for the experimental determination of thermodynamic solubility and passive membrane permeability. Performing the shake-flask solubility assay and the PAMPA will provide crucial initial data. For compounds progressing to later stages, the Caco-2 assay is essential for a complete understanding of intestinal transport, including the potential for active efflux. The successful application of these methods will enable a robust evaluation of this compound's potential as an orally bioavailable therapeutic agent.

References

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a novel chemical entity with a piperazine core, a structural motif found in numerous pharmacologically active compounds. The piperazine ring and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic effects.[1][2][3] However, some piperazine derivatives have also been associated with toxic effects, such as neurotoxicity, cardiotoxicity, and hepatotoxicity.[4][5][6] Therefore, a thorough preliminary toxicity screening is a critical step in the early-stage development of this compound to assess its safety profile and identify any potential liabilities before proceeding to more extensive preclinical and clinical studies.[7][8]

This technical guide provides a comprehensive overview of the recommended in vitro and in vivo assays for the preliminary toxicity screening of this compound. It includes detailed experimental protocols, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways to facilitate a thorough and systematic evaluation.

Experimental Workflow for Preliminary Toxicity Screening

The following diagram illustrates a typical workflow for the preliminary toxicity screening of a novel compound like this compound.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays If IC50 determined Mechanism of Toxicity Mechanism of Toxicity Cytotoxicity Assays->Mechanism of Toxicity If cytotoxic Acute Systemic Toxicity Acute Systemic Toxicity Genotoxicity Assays->Acute Systemic Toxicity If non-genotoxic Mechanism of Toxicity->Acute Systemic Toxicity Further Preclinical Studies Further Preclinical Studies Acute Systemic Toxicity->Further Preclinical Studies If MTD established Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Cytotoxicity Assays Initial Screening

Caption: Experimental workflow for toxicity screening.

In Vitro Toxicity Screening

In vitro assays are fundamental for the initial assessment of a compound's toxicity, providing crucial data on its effects at the cellular level. These assays are cost-effective, have high throughput, and are ethically preferable to extensive early-stage animal testing.[9][10]

Cytotoxicity Assays

Cytotoxicity assays are designed to determine the concentration of a compound that is toxic to cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration at which a substance inhibits a biological process by 50%.[11]

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[11]

    • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, H9c2 for cardiotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

    • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.[11]

    • MTT Addition and Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[11]

    • Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 570 nm.[11]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium, which indicates a loss of cell membrane integrity.[12]

    • Cell Treatment: Treat cells with various concentrations of the test compound as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[12]

    • Supernatant Collection: After incubation, collect an aliquot of the cell culture supernatant.[12]

    • LDH Activity Measurement: Add the supernatant to a reaction mixture containing lactate and NAD+, and measure the rate of NADH formation spectrophotometrically.[12]

Data Presentation:

Cell LineAssayExposure Time (h)IC50 (µM) [Mean ± SD]
HepG2 (Liver)MTT24Data to be determined
48Data to be determined
72Data to be determined
H9c2 (Heart)MTT24Data to be determined
48Data to be determined
72Data to be determined
HEK293 (Kidney)MTT24Data to be determined
48Data to be determined
72Data to be determined
HepG2 (Liver)LDH24Data to be determined
H9c2 (Heart)LDH24Data to be determined
HEK293 (Kidney)LDH24Data to be determined
Genotoxicity Assays

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations, which can lead to cancer or heritable defects.[7][13]

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. It tests the ability of a compound to cause mutations that revert the bacteria to a histidine-synthesizing state.[14][15]

    • Test Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

    • Procedure: Plate the bacterial strains with various concentrations of the test compound on a minimal agar medium lacking histidine.

    • Scoring: Count the number of revertant colonies after incubation. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

  • In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[14][15]

    • Cell Culture: Use cultured mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[16]

    • Treatment: Expose the cells to the test compound at various concentrations.

    • Analysis: After treatment, stain the cells and score for the presence of micronuclei using microscopy or flow cytometry.[7]

Data Presentation:

AssayTest SystemMetabolic Activation (S9)Result (e.g., Positive/Negative)Fold Increase over Control
Ames Test (TA98)S. typhimuriumWithoutData to be determinedData to be determined
WithData to be determinedData to be determined
Ames Test (TA100)S. typhimuriumWithoutData to be determinedData to be determined
WithData to be determinedData to be determined
Micronucleus AssayCHO cellsWithoutData to be determinedData to be determined
WithData to be determinedData to be determined

Potential Signaling Pathways for Piperazine Derivative Toxicity

Based on existing literature for other piperazine derivatives, the following signaling pathways may be relevant to the potential toxicity of this compound.[5][6]

G cluster_0 Hepatotoxicity cluster_1 Cardiotoxicity SREBP Upregulation SREBP Upregulation Cholesterol Biosynthesis Cholesterol Biosynthesis SREBP Upregulation->Cholesterol Biosynthesis activates Phospholipidosis & Steatosis Phospholipidosis & Steatosis Cholesterol Biosynthesis->Phospholipidosis & Steatosis leads to Ca2+ Homeostasis Disruption Ca2+ Homeostasis Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Homeostasis Disruption->Mitochondrial Dysfunction ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Cell Death Cell Death ATP Depletion->Cell Death Piperazine Derivative Piperazine Derivative Piperazine Derivative->SREBP Upregulation Piperazine Derivative->Ca2+ Homeostasis Disruption

Caption: Potential toxicity pathways for piperazine derivatives.

In Vivo Acute Systemic Toxicity

Following promising in vitro results, in vivo studies are necessary to understand the compound's effects in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME).[17]

Experimental Protocol:

  • Acute Systemic Toxicity Study (e.g., OECD TG 420, 423, or 425): These studies are designed to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of a substance after a single administration.[18][19]

    • Animal Model: Typically rodents (e.g., rats or mice).

    • Administration Route: The intended clinical route of administration should be used (e.g., oral, intravenous).

    • Dose Levels: A range of doses is administered to different groups of animals.

    • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[20]

    • Endpoints: Clinical signs, body weight changes, mortality, and gross pathology at necropsy.

Data Presentation:

Species/StrainRoute of AdministrationDose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight Change (%)Gross Pathology Findings
Rat (Sprague-Dawley)OralDose 1e.g., 5 M, 5 FDataObservationsDataObservations
Dose 2e.g., 5 M, 5 FDataObservationsDataObservations
Dose 3e.g., 5 M, 5 FDataObservationsDataObservations
Vehicle Controle.g., 5 M, 5 FDataObservationsDataObservations

The preliminary toxicity screening of this compound is a multi-faceted process that requires a systematic approach. By employing the in vitro and in vivo assays outlined in this guide, researchers can obtain a robust initial safety profile of the compound. The data generated from these studies will be instrumental in making informed decisions about the continued development of this novel chemical entity, ensuring that only candidates with an acceptable safety margin proceed to further preclinical and clinical evaluation. It is imperative to interpret the results of these assays in an integrated manner to fully understand the potential toxicological risks associated with this compound.

References

Structural Analogs of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1][2][3] Their unique physicochemical properties, including their ability to modulate solubility and engage in multiple hydrogen bonding interactions, make them attractive moieties for the design of novel drugs.[1][3] This technical guide focuses on the structural analogs of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, a compound class characterized by a piperazine ring linked to a piperidine moiety via an N-acetamido bridge. While specific data on the lead compound is limited, this document provides an in-depth overview of its structural analogs, summarizing their synthesis, biological activities, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting a range of diseases.

Core Structure and Chemical Identity

The core structure of the parent compound, this compound, is identified by the following chemical information:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₁₁H₂₁N₃O[4]

  • Molecular Weight: 211.30 g/mol [4]

  • CAS Number: 2760439 (Parent Compound)[4]

Synthesis of Structural Analogs

The synthesis of piperazine-containing compounds is a well-established area of organic chemistry.[3] Analogs of this compound can be prepared through various synthetic routes, typically involving the coupling of functionalized piperazine and piperidine synthons. A general synthetic strategy is outlined below.

General Synthetic Workflow

G General Synthesis of Piperazine-Piperidine Analogs cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Piperazine Derivative Piperazine Derivative Coupling Reaction Coupling Reaction Piperazine Derivative->Coupling Reaction Piperidine Derivative Piperidine Derivative Piperidine Derivative->Coupling Reaction Coupling Reagent Coupling Reagent Coupling Reagent->Coupling Reaction Chromatography Chromatography Coupling Reaction->Chromatography Target Analog Target Analog Chromatography->Target Analog

Caption: A generalized workflow for the synthesis of piperazine-piperidine analogs.

Biological Activities of Structural Analogs

Piperazine derivatives exhibit a remarkable diversity of biological activities, a testament to the versatility of this chemical scaffold.[2][5][6][7] Structural modifications to the piperazine and piperidine rings, as well as the linker, can significantly modulate the pharmacological profile of the resulting compounds.

Anticancer Activity

Numerous studies have highlighted the potential of piperazine derivatives as anticancer agents.[2][7][8] Their mechanisms of action are varied and can include the inhibition of crucial cellular pathways involved in cancer cell proliferation and survival. For instance, certain piperazine-2-one derivatives have been shown to inhibit farnesyltransferase, an enzyme critical for the function of Ras proteins, which are frequently mutated in cancer.[8]

Table 1: In Vitro Anticancer Activity of Selected Piperazine Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6 HeLa (Cervical)9.2[9]
MDA-MB-231 (Breast)8.4[9]
Compound 13 HeLa (Cervical)8.4[9]
MDA-MB-231 (Breast)6.8[9]
PD-1 HepG2 (Liver)>55.44% inhibition at 100 µg/mL
PD-2 HepG2 (Liver)>90.45% inhibition at 100 µg/mL

Note: IC₅₀ is the half-maximal inhibitory concentration.

A proposed signaling pathway for the anticancer effects of some piperazine derivatives is illustrated below.

G Hypothetical Anticancer Signaling Pathway Piperazine Analog Piperazine Analog Farnesyltransferase Farnesyltransferase Piperazine Analog->Farnesyltransferase Inhibition Ras Protein Ras Protein Farnesyltransferase->Ras Protein Activation Downstream Signaling Downstream Signaling Ras Protein->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition

Caption: Inhibition of farnesyltransferase by piperazine analogs can disrupt Ras signaling.

Anti-inflammatory and Antihistamine Activity

Piperazine derivatives have also demonstrated significant anti-inflammatory and antihistamine properties.[5] These activities are often attributed to their ability to modulate the release or action of inflammatory mediators.

Table 2: Anti-inflammatory and Antihistamine Activity of Piperazine Derivatives

Compound IDActivityAssayResultReference
PD-1 AntihistamineHistamine Release18.22% reduction
Anti-inflammatoryNitrite Production Inhibition39.42% at 10 µM
TNF-α Inhibition56.97% at 10 µM
PD-2 Anti-inflammatoryNitrite Production Inhibition33.7% at 10 µM
TNF-α Inhibition44.73% at 10 µM

Note: TNF-α is Tumor Necrosis Factor-alpha, a key inflammatory cytokine.

Antimicrobial Activity

The piperazine scaffold is a component of several antimicrobial agents.[2][6][7][10] Derivatives have shown activity against a range of bacterial and fungal pathogens.[8]

Table 3: Antimicrobial Activity of Selected Piperazine Analogs

Compound IDOrganismActivityReference
PD-2 Pseudomonas aeruginosaActive
Candida albicansActive
Compound 3d Methicillin-resistant S. aureus (MRSA)More potent than ampicillin[10]
Pseudomonas aeruginosaBetter activity than ampicillin[10]
Compound 3g Escherichia coliMore efficient than ampicillin[10]
Neuroprotective and Enzyme Inhibitory Activities

Derivatives of piperazine have been investigated for their potential in treating neurodegenerative diseases by targeting specific enzymes.[8] For example, some analogs have shown anti-acetylcholinesterase activity, which is a key target in Alzheimer's disease therapy.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of common methodologies used to evaluate the biological activities of piperazine analogs.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Assay (Nitrite Production in Macrophages)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.

  • Nitrite Measurement: After incubation, the supernatant is collected, and the nitrite concentration (an indicator of nitric oxide production) is measured using the Griess reagent.

  • Data Analysis: The percentage of nitrite production inhibition is calculated compared to the LPS-stimulated control.

Conclusion

The structural framework of this compound represents a promising starting point for the design of novel therapeutic agents. The extensive body of research on its structural analogs demonstrates a wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The versatility of the piperazine scaffold allows for fine-tuning of pharmacological properties through targeted chemical modifications.[1][2][7] This technical guide provides a comprehensive overview of the current state of knowledge, offering valuable insights for researchers and drug development professionals seeking to exploit the therapeutic potential of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these analogs will undoubtedly pave the way for the development of new and effective medicines.

References

The Patent Landscape of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a molecule belonging to the broader class of piperazine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The piperazine scaffold is a common feature in numerous approved drugs, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth analysis of the patent landscape surrounding this chemical entity, alongside detailed experimental protocols and an exploration of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and intellectual property considerations for this class of compounds.

I. Patent Landscape Analysis

While a direct patent search for "this compound" does not yield specific results explicitly claiming this molecule, the broader patent landscape for piperazine derivatives, particularly piperazine acetamides, is extensive. Numerous patents claim large Markush structures that would encompass this specific compound. These patents are primarily focused on the development of agents for neurological and psychiatric disorders.

Key Therapeutic Areas in Piperazine Derivative Patents:

  • Neurodegenerative Disorders: A significant number of patents focus on the use of piperazine derivatives for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. The claimed therapeutic effects often relate to neuroprotection, reduction of amyloid-β (Aβ) aggregation, and inhibition of tau pathology.[1][2]

  • Psychiatric Disorders: Piperazine derivatives are widely patented for their potential use as antipsychotics, antidepressants, and anxiolytics. Their mechanism of action often involves modulation of various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors.

  • Other CNS Applications: Patents also cover the use of piperazine compounds for a range of other CNS-related conditions, including epilepsy, pain management, and cognitive enhancement.

Table 1: Representative Patent Applications for Piperazine Derivatives in CNS Disorders

Patent/Application No.AssigneeTherapeutic Target/IndicationGeneral Structure Claimed
WO 2019/089066 A1Not specifiedAβ42 oligomer inhibition (Alzheimer's disease)Piperazine-acetamide core structures
EP 4 417 596 A1Not specifiedNeurodegenerative disordersPiperazine derivatives with modified phenyl groups
US 5,866,574 ANot specifiedPancreatitis remedy with neuroprotective actionN-piperazine acetamide derivatives
JP 3478852 B2Not specifiedAdenosine reabsorption-inhibiting, neuroprotectivePiperazine acetamide derivatives of 4,5-diphenyloxazole

It is crucial for researchers to conduct a thorough freedom-to-operate analysis, considering the broad claims in existing patents that may cover this compound and its potential derivatives.

II. Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not explicitly available in the public domain. However, based on the well-established chemistry of N-acylpiperazine synthesis, a plausible synthetic route and relevant analytical and biological assays can be proposed.

A. Synthesis of this compound

The synthesis of the target compound can be achieved through a straightforward acylation of piperazine with an appropriate acylating agent.

Proposed Synthetic Scheme:

A common method for the synthesis of N-acyl piperazines involves the reaction of piperazine with a carboxylic acid or its activated derivative.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Piperazine Piperazine Reaction Acylation Piperazine->Reaction ChloroacetylPiperidine 2-Chloro-1-(piperidin-1-yl)ethan-1-one ChloroacetylPiperidine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Temperature Room Temperature Temperature->Reaction TargetCompound This compound Reaction->TargetCompound

Figure 1: Proposed synthetic pathway for this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Addition of Acylating Agent: Slowly add a solution of 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

B. Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Observations
NMR Spectroscopy
1H NMRTo determine the proton environment and confirm the structure.Peaks corresponding to the piperazine and piperidine ring protons, as well as the methylene protons of the ethyl linker.
13C NMRTo identify all unique carbon atoms in the molecule.Resonances for the carbonyl carbon, and the carbons of the piperazine and piperidine rings.
Mass Spectrometry
LC-MSTo confirm the molecular weight and purity of the compound.A major peak corresponding to the [M+H]+ ion of the target molecule.
HRMSTo determine the exact mass and elemental composition.A precise mass measurement that matches the calculated molecular formula.
Chromatography
HPLCTo assess the purity of the final compound.A single major peak indicating a high degree of purity.
C. In Vitro Neuroprotective Assays

To evaluate the potential neuroprotective effects of this compound, a series of in vitro assays can be performed.

1. Amyloid-β Aggregation Inhibition Assay:

  • Principle: This assay measures the ability of the compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

  • Methodology:

    • Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Incubate the Aβ peptide solution with varying concentrations of the test compound at 37°C for 24-48 hours.

    • Measure the extent of Aβ aggregation using the Thioflavin T (ThT) fluorescence assay. ThT binds to β-sheet structures in aggregated Aβ, resulting in a measurable increase in fluorescence.

    • Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.

2. Neurotoxicity Reversal Assay in SH-SY5Y Cells:

  • Principle: This assay assesses the ability of the compound to protect neuronal cells from Aβ-induced toxicity.[1]

  • Methodology:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate media.

    • Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).

    • Expose the cells to a toxic concentration of pre-aggregated Aβ1-42 oligomers for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay.

    • Determine the concentration at which the compound provides significant protection against Aβ-induced cell death.

G cluster_invitro In Vitro Neuroprotection Workflow cluster_aggregation Aβ Aggregation Assay cluster_toxicity Neurotoxicity Reversal Assay Abeta_Prep Prepare Aβ₁₋₄₂ Solution Incubate_Abeta Incubate Aβ with Compound Abeta_Prep->Incubate_Abeta Expose_Abeta Expose Cells to Aβ Oligomers Abeta_Prep->Expose_Abeta Compound_Prep Prepare Test Compound Solutions Compound_Prep->Incubate_Abeta Pretreat_Cells Pre-treat Cells with Compound Compound_Prep->Pretreat_Cells Cell_Culture Culture SH-SY5Y Cells Cell_Culture->Pretreat_Cells ThT_Assay Thioflavin T Assay Incubate_Abeta->ThT_Assay Measure_Fluorescence Measure Fluorescence ThT_Assay->Measure_Fluorescence Pretreat_Cells->Expose_Abeta MTT_Assay MTT Cell Viability Assay Expose_Abeta->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability

Figure 2: Experimental workflow for in vitro neuroprotective assays.

III. Potential Signaling Pathways

Many piperazine derivatives exert their pharmacological effects by modulating the activity of G-protein coupled receptors (GPCRs).[4][5][6] Given the structural similarity of this compound to known CNS-active compounds, it is plausible that its mechanism of action involves interaction with one or more GPCRs.

GPCR Signaling Cascade:

GPCRs are cell surface receptors that, upon ligand binding, undergo a conformational change that activates an associated intracellular G-protein. The activated G-protein then initiates a downstream signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3).[5][6]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Ligand Piperazine Derivative Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuroprotection) Second_Messenger->Cellular_Response Signal Transduction

Figure 3: Generalized GPCR signaling pathway potentially modulated by piperazine derivatives.

Potential GPCR Targets:

  • Serotonin (5-HT) Receptors: Various subtypes of 5-HT receptors are implicated in mood, cognition, and neuroprotection.

  • Dopamine (D2) Receptors: These receptors are key targets for antipsychotic drugs.

  • Adrenergic Receptors: Modulation of these receptors can impact various physiological processes, including those in the CNS.

  • Muscarinic Acetylcholine Receptors (mAChRs): These receptors are involved in learning and memory.

Further research, including receptor binding assays and functional assays, would be necessary to identify the specific molecular targets of this compound and elucidate its precise mechanism of action.

The patent landscape for piperazine derivatives is rich and competitive, particularly in the area of CNS disorders. While this compound is not explicitly claimed in the current patent literature, its chemical structure falls within the scope of many broader patent claims. This necessitates a careful intellectual property strategy for any research and development efforts focused on this molecule. The proposed synthetic route and experimental protocols provide a solid foundation for the synthesis, characterization, and biological evaluation of this compound. Further investigation into its specific molecular targets and signaling pathways will be critical in determining its therapeutic potential.

References

Technical Guide: 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. While specific experimental data for this exact compound is limited in publicly available literature, this document consolidates information on its chemical identity, and provides context through the well-documented synthesis, biological activities, and experimental protocols associated with closely related piperazine derivatives. The piperazine and piperidine moieties are key pharmacophores in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules.

Chemical Identification

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
PubChem CID 2760439[2]
Molecular Formula C₁₁H₂₁N₃O
IUPAC Name 1-(2-oxo-2-(piperidin-1-yl)ethyl)piperazine

Synthesis of Piperazine Derivatives: General Protocols

The synthesis of monosubstituted piperazine derivatives is a well-established area of organic chemistry. Several general methods can be adapted for the synthesis of this compound. A common strategy involves the acylation of piperazine with a suitable acyl halide.

Experimental Protocol: Acylation of Piperazine

This protocol is a generalized procedure based on common synthetic routes for N-acylated piperazines.

Materials:

  • Piperazine

  • 2-Chloroacetyl chloride

  • Piperidine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (or another suitable base)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Step 1: Synthesis of 1-(2-chloroacetyl)piperazine:

    • Dissolve piperazine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Add a suitable base, such as triethylamine, to the solution.

    • Slowly add a solution of 2-chloroacetyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of this compound:

    • Dissolve the purified 1-(2-chloroacetyl)piperazine in an anhydrous aprotic solvent.

    • Add piperidine and a base (e.g., potassium carbonate or triethylamine) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities of Piperazine Derivatives

Piperazine-containing compounds are known to exhibit a broad spectrum of biological activities. While specific data for this compound is not available, related structures have shown promise in several therapeutic areas.

  • Anticancer Activity: Numerous piperazine derivatives have been investigated for their potential as anticancer agents. For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated in vitro anticancer activity against various human cancer cell lines, with particular efficacy against melanoma.[3] The proposed mechanisms often involve the induction of apoptosis.[3]

  • Antimicrobial Activity: Piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Some compounds have shown significant activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS. Derivatives have been explored for their antidepressant, anxiolytic, and antipsychotic potentials.[1] For instance, certain piperazine-2,5-dione analogs have exhibited antidepressant and anti-inflammatory effects in vivo.[5]

  • Anthelmintic Activity: Piperazine and its salts are well-known anthelmintic agents. Their mechanism of action involves blocking acetylcholine at the myoneural junction in parasites, leading to paralysis and expulsion from the host.[6]

Potential Signaling Pathways and Experimental Workflows

Given the diverse biological activities of piperazine derivatives, they can modulate various signaling pathways. The following diagram illustrates a generalized workflow for screening the biological activity of a novel piperazine compound.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of this compound Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT, Apoptosis assays) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial CNS CNS Receptor Binding Assays Characterization->CNS Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway Animal Animal Models of Disease Pathway->Animal

Caption: A generalized workflow for the synthesis and biological evaluation of novel piperazine derivatives.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently scarce, the established synthetic routes and diverse biological activities of related piperazine and piperidine-containing molecules provide a strong rationale for its synthesis and evaluation. This technical guide serves as a starting point for researchers, offering foundational information and methodologies to explore the therapeutic potential of this and similar compounds. Further research is warranted to elucidate its specific biological profile and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a significant class of heterocyclic compounds widely recognized for their therapeutic potential across various fields, including oncology, infectious diseases, and neurology.[1][2][3][4][5] The piperazine ring is a common scaffold in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1] These compounds are known to modulate key signaling pathways often dysregulated in diseases like cancer, leading to effects such as inhibition of cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][6]

This document provides detailed application notes and protocols for the evaluation of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine in cell-based assays. While specific biological data for this particular compound is not extensively available in public literature, the provided protocols are based on established methodologies for analogous piperazine derivatives, offering a robust framework for its investigation.

Data Presentation: In Vitro Anticancer Activity of Representative Piperazine Derivatives

The following tables summarize the cytotoxic and growth-inhibitory activities of various piperazine derivatives against a range of human cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of this compound.

Table 1: Cytotoxic Activity (IC50/GI50 in µM) of Piperazine Derivatives in Cancer Cell Lines

Derivative ClassCancer Cell LineCancer TypeIC50/GI50 (µM)
Vindoline-Piperazine ConjugateMDA-MB-468Breast Cancer1.00
Vindoline-Piperazine ConjugateHOP-92Non-Small Cell Lung Cancer1.35
Phthalazinylpiperazine (Comp. 7e)A549Lung Cancer2.19
Phthalazinylpiperazine (Comp. 7e)HT-29Colorectal Cancer2.19
Phthalazinylpiperazine (Comp. 7e)MDA-MB-231Breast Cancer0.013
Piperazine-PyridazinoneSNU-475Human Liver Cancer6.98 ± 0.11
Piperazine-PyridazinoneSNU-423Human Liver Cancer7.76 ± 0.45
Piperazine-Oxazole HybridVariousVarious0.09 - 11.7

IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are measures of a compound's potency. Lower values indicate higher potency. Data compiled from multiple sources.[7][8][9][10]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the biological activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][13]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12]

  • Treatment: Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilizing agent to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[1]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples by flow cytometry. Distinguish cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[1]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[1]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at 4°C.

  • Staining: Wash the cells with PBS and resuspend in the PI/RNase A staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate the general workflow for evaluating piperazine derivatives and a representative signaling pathway they may influence.

G cluster_workflow General Experimental Workflow start Cancer Cell Lines treatment Treat with This compound (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability ic50 Determine IC50/GI50 viability->ic50 downstream Downstream Mechanistic Assays ic50->downstream apoptosis Apoptosis Assay (Annexin V/PI) downstream->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) downstream->cell_cycle western_blot Western Blot Analysis (Target Protein Expression) downstream->western_blot

Caption: General workflow for evaluating piperazine derivatives.

G cluster_pathway Representative Apoptosis Signaling Pathway piperazine Piperazine Derivative extrinsic Extrinsic Pathway (Death Receptors) piperazine->extrinsic Induces intrinsic Intrinsic Pathway (Mitochondrial) piperazine->intrinsic Induces caspase8 Caspase-8 Activation extrinsic->caspase8 bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) intrinsic->bcl2 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bcl2->cytochrome_c Regulates caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A representative apoptosis signaling pathway.

References

"protocol for dissolving 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a piperazine derivative with potential applications in various research fields, including medicinal chemistry and pharmacology. As with many novel compounds, establishing a reliable protocol for its dissolution is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound, based on the general properties of piperazine amides and best practices for handling such compounds in a laboratory setting.

Compound Information

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C11H21N3OPubChem
Molecular Weight 211.31 g/mol PubChem
Physical Form SolidSigma-Aldrich

Solubility and Solvent Selection

The solubility of this compound has not been extensively reported in the literature. However, based on the chemical structure, which includes a piperazine and an amide group, and data from similar piperazine derivatives, a general solubility profile can be inferred. Piperazine amides often exhibit limited solubility in aqueous solutions and higher solubility in organic solvents.[1][2][3]

General Solubility Profile of Piperazine Amides:

SolventExpected SolubilityNotes
Water Low to InsolubleSolubility may be enhanced at lower pH.
Ethanol Sparingly Soluble to SolubleOften used for recrystallization of similar compounds.[4]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions of organic compounds for biological assays.[5][6]
Dimethylformamide (DMF) SolubleAnother common polar aprotic solvent used for dissolving piperazine derivatives.[4][6]

Experimental Protocol: Dissolving this compound for In Vitro Experiments

This protocol outlines the steps for preparing a stock solution of this compound, a common requirement for in vitro assays. The primary recommended solvent is DMSO due to its high solubilizing power for a wide range of organic molecules.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 211.31 g/mol * (1000 mg / 1 g) = 2.1131 mg

  • Weigh the compound:

    • Accurately weigh approximately 2.11 mg of this compound and place it in a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 211.31 ( g/mol )] / 10 (mmol/L) * (1 L / 1000 mL) * 1000

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Dissolving this compound

G Protocol for Dissolving this compound A Weigh Compound B Add Anhydrous DMSO A->B C Vortex for 1-2 min B->C D Visually Inspect C->D E Fully Dissolved? D->E F Sonicate for 5-10 min E->F No G Store at -20°C / -80°C E->G Yes F->D

Caption: Workflow for preparing a stock solution of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

Conclusion

This document provides a foundational protocol for dissolving this compound for experimental use. Due to the limited availability of specific solubility data, the recommendations are based on the known properties of structurally related piperazine amides. Researchers are encouraged to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs. Adherence to this protocol and standard safety procedures will contribute to the generation of reliable and reproducible scientific data.

References

Application Notes and Protocols for 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine as a Potential GPCR Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity of "1-(2-Oxo-2-piperidin-1-ylethyl)piperazine" is not extensively available in public literature. The following application notes and protocols are based on a hypothetical scenario where this compound, hereafter referred to as Compound X, is evaluated as a ligand for a Gαq-coupled GPCR, designated as Target Receptor Y. The methodologies provided are standard, robust procedures for characterizing novel GPCR ligands.

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are the targets for a significant portion of modern pharmaceuticals.[1][2] The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in ligands targeting aminergic GPCRs, such as dopamine and serotonin receptors, which are vital in the central nervous system.[3][4]

This document outlines a comprehensive suite of protocols to characterize the interaction of a novel piperazine derivative, this compound (Compound X), with a hypothetical Gαq-coupled GPCR, Target Receptor Y. The provided methodologies will guide researchers in determining the binding affinity, functional potency, and mode of action of Compound X, essential steps in the early drug discovery process. The protocols cover radioligand binding assays and functional assays measuring downstream second messenger mobilization, specifically intracellular calcium flux.[5][6]

Data Presentation: Summary of Quantitative Data

All experimental data should be recorded and analyzed using non-linear regression. The following tables present a hypothetical but realistic dataset for Compound X against Target Receptor Y.

Table 1: Binding Affinity of Compound X at Target Receptor Y

ParameterValue (Mean ± SD, n=3)Description
IC₅₀ 125 ± 15 nMThe concentration of Compound X that displaces 50% of the specific binding of a known radioligand.
Kᵢ 72 ± 8 nMThe inhibitory constant, calculated from the IC₅₀, representing the affinity of Compound X for Target Receptor Y.[7]

Table 2: Functional Activity of Compound X in a Calcium Flux Assay

ParameterValue (Mean ± SD, n=3)Description
Mode of Action AgonistThe compound activates the receptor to elicit a cellular response.
EC₅₀ 250 ± 30 nMThe concentration of Compound X that produces 50% of the maximal response in the functional assay.
Eₘₐₓ 95 ± 5%The maximum response produced by Compound X relative to a reference full agonist.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of Compound X by measuring its ability to compete with a known radiolabeled ligand for binding to Target Receptor Y.[7][8]

Materials:

  • Cell membranes from a stable cell line overexpressing Target Receptor Y (e.g., HEK293 or CHO cells).

  • Radioligand specific for Target Receptor Y (e.g., [³H]-ligand).

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for Target Receptor Y (e.g., 10 µM).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that ensures the bound radioactivity is less than 10% of the total added, to avoid ligand depletion artifacts.[7][9]

  • Compound Dilution: Prepare a serial dilution of Compound X in Binding Buffer, ranging from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 25 µL of Binding Buffer (for total binding) or non-specific binding control.

    • 25 µL of serially diluted Compound X or vehicle (for control wells).

    • 25 µL of radioligand at a fixed concentration (typically at or below its Kᴅ value).

    • 25 µL of diluted cell membrane preparation. The final assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.[7]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Detection: Dry the filter mats, place them in a scintillation bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data using a non-linear regression model (one-site competition) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[8]

Gαq-Mediated Calcium Flux Functional Assay

This protocol measures the ability of Compound X to act as an agonist or antagonist at the Gαq-coupled Target Receptor Y by detecting changes in intracellular calcium concentration.[5][6][10]

Materials:

  • Stable cell line co-expressing Target Receptor Y and a calcium indicator dye (e.g., Fluo-8 or aequorin-based system) or cells to be loaded with such a dye.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (if required to prevent dye leakage).

  • Compound X stock solution (10 mM in DMSO).

  • Reference agonist and antagonist for Target Receptor Y.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of real-time kinetic fluorescence measurement.[11]

Procedure:

  • Cell Preparation: Plate cells in black, clear-bottom microplates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (with probenecid, if needed).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of Compound X (for agonist mode) or a fixed concentration of Compound X with a serial dilution of the reference agonist (for antagonist mode) in Assay Buffer.

  • Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add the compounds from the compound plate to the cell plate.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes. Activation of the Gαq pathway will release intracellular calcium stores, causing an increase in fluorescence.[5]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • For Agonist Mode: Plot the response against the log concentration of Compound X. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values.

    • For Antagonist Mode: Plot the response to the reference agonist against its log concentration in the presence and absence of Compound X. A rightward shift in the agonist dose-response curve indicates competitive antagonism.

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Target Receptor Y (GPCR) G_Protein Gαq/βγ (Inactive) Receptor->G_Protein Activates G_Active Gαq-GTP G_Protein->G_Active GDP/GTP Exchange PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Ligand Compound X (Agonist) Ligand->Receptor Binds G_Active->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Response Cellular Response DAG->Response Ca_Store Ca²⁺ Ca_Cytosol [Ca²⁺]i ↑ Ca_Store->Ca_Cytosol Release Ca_Cytosol->Response

Caption: Hypothetical Gαq signaling pathway for Target Receptor Y.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity b1 Prepare Membranes & Reagents b2 Radioligand Competition Binding Assay b1->b2 b3 Data Analysis (IC₅₀ → Kᵢ) b2->b3 end Characterization Profile b3->end f1 Culture Cells & Load with Dye f2 Calcium Flux Assay (FLIPR) f1->f2 f3 Data Analysis (EC₅₀ & Eₘₐₓ) f2->f3 f3->end start Compound X start->b1 start->f1

Caption: Workflow for characterizing Compound X as a GPCR ligand.

Logical_Relationship PrimaryScreen Primary Screen (e.g., Calcium Flux @ 10 µM) DoseResponse Dose-Response Confirmation (Determine EC₅₀/IC₅₀) PrimaryScreen->DoseResponse Active Hit BindingAssay Binding Assay (Determine Kᵢ) DoseResponse->BindingAssay Potent Selectivity Selectivity Profiling (Counter-Screens) BindingAssay->Selectivity High Affinity Lead Lead Candidate Selectivity->Lead Selective

Caption: Logical flow of a typical GPCR ligand screening cascade.

References

Application Notes and Protocols for Piperazine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Piperazine Analog for Neurological Research

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a synthetic compound featuring a piperazine moiety linked to a piperidine ring through an ethyl-oxo bridge. While specific research on this particular molecule is not extensively available in public literature, its structural components are characteristic of a class of compounds with significant activity within the central nervous system (CNS). This document provides an overview of the potential applications of this compound in neuroscience research, based on the well-established roles of piperazine and piperidine derivatives.

The piperazine ring is a key functional group in numerous pharmacologically active compounds, many of which have profound effects on the CNS.[1][2] Derivatives of piperazine are recognized for their diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic properties.[2][3] Similarly, the piperidine scaffold is a fundamental component of many drugs and natural alkaloids with significant neurological effects.[4] The combination of these two heterocyclic motifs in this compound suggests its potential as a multi-target agent in the study and treatment of neurological disorders.[5][6]

Potential Therapeutic Areas of Investigation

Based on the activities of related compounds, this compound could be a valuable tool for research in the following areas:

  • Neurodegenerative Diseases: Piperazine derivatives have been explored as potential treatments for conditions like Alzheimer's disease.[6] They may act by inhibiting key enzymes such as acetylcholinesterase or by modulating neurotransmitter systems.

  • Psychiatric Disorders: The piperazine core is found in many antipsychotic and antidepressant medications.[5][7] Research could explore the effects of this compound on dopamine and serotonin receptors, which are crucial in the pathophysiology of schizophrenia and depression.

  • Anxiety Disorders: Certain piperazine analogs exhibit anxiolytic effects, often through interaction with serotonin receptors.[8]

  • Pain Management: Some piperazine and piperidine derivatives have shown promise as antinociceptive agents, potentially through antagonism of histamine H3 and sigma-1 receptors.[9]

Quantitative Data on Related Piperazine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the activity of various piperazine derivatives at different CNS targets, illustrating the potential range of activities for this class of compounds.

Compound ClassTarget Receptor/EnzymeRepresentative Compound(s)Bioactivity (Ki or IC50)Neurological Application
Phenylpiperazines5-HT1A Receptor(m-chlorophenyl)piperazineKi = 25 nMAnxiolytic, Antidepressant
BenzylpiperazinesDopamine D2 ReceptorClozapineKi = 160 nMAntipsychotic
BenzylpiperazinesSerotonin 5-HT2A ReceptorClozapineKi = 12 nMAntipsychotic
ArylpiperazinesAcetylcholinesterase (AChE)Donepezil (contains a piperidine moiety)IC50 = 5.7 nMAlzheimer's Disease
Piperidine DerivativesHistamine H3 ReceptorCompound 5 (from study)Ki = 7.70 nMAntinociceptive (Pain)
Piperidine DerivativesSigma-1 ReceptorCompound 5 (from study)Ki = 3.64 nMAntinociceptive (Pain)

Note: The data presented is for illustrative purposes and represents the activities of related but structurally distinct compounds. Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively.

Experimental Protocols

The following are generalized protocols that could be adapted for the investigation of this compound in a neuroscience research setting.

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to a specific neurotransmitter receptor, such as the dopamine D2 or serotonin 5-HT1A receptor.

Objective: To quantify the binding affinity (Ki) of the test compound for a target receptor.

Materials:

  • Test compound: this compound

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors)

  • Cell membranes expressing the target receptor

  • Binding buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assay (e.g., Elevated Plus Maze for Anxiety)

This protocol describes a common behavioral test to assess the anxiolytic or anxiogenic effects of a compound in rodents.

Objective: To evaluate the effect of this compound on anxiety-like behavior.

Materials:

  • Test compound: this compound

  • Vehicle (e.g., saline, DMSO)

  • Experimental animals (e.g., mice or rats)

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Dissolve the test compound in the vehicle to the desired concentrations.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before testing.

  • Place the animal at the center of the elevated plus maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the animal's behavior using a video camera and tracking software.

  • Analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

Below are diagrams illustrating a potential signaling pathway that piperazine derivatives might modulate and a general experimental workflow for screening novel compounds.

G cluster_0 Potential Signaling Pathway for a Piperazine Derivative Compound This compound Receptor GPCR (e.g., 5-HT1A, D2) Compound->Receptor Binds to G_Protein G Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A hypothetical signaling cascade initiated by the binding of a piperazine derivative to a G-protein coupled receptor.

G cluster_1 Experimental Workflow for Compound Screening Start Compound Synthesis (this compound) In_Vitro In Vitro Screening (Receptor Binding Assays) Start->In_Vitro In_Vivo In Vivo Behavioral Studies (e.g., Elevated Plus Maze) In_Vitro->In_Vivo Active Compounds Toxicity Toxicity and Safety Assessment In_Vivo->Toxicity Efficacious Compounds Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Safe and Efficacious Compounds

Caption: A generalized workflow for the preclinical evaluation of a novel neuroscience research compound.

References

Application Notes and Protocols: Exploring 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine and piperidine heterocycles are prevalent structural motifs in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2][3][4][5] The compound 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine combines both of these important pharmacophores, suggesting its potential as a novel candidate for cancer therapeutic research. While specific data on this particular molecule is not extensively available, this document provides a comprehensive guide for its initial exploration in cancer cell lines, drawing upon established methodologies for evaluating similar piperazine and piperidine derivatives.

These protocols and application notes are intended to serve as a foundational resource for investigating the cytotoxic and mechanistic properties of this compound, guiding researchers in its systematic evaluation as a potential anticancer agent.

Data Presentation: Efficacy of Piperazine & Piperidine Derivatives in Cancer Cell Lines

The following tables summarize typical quantitative data for various piperazine and piperidine derivatives, providing a comparative baseline for evaluating the potency of this compound.

Table 1: Cytotoxicity (IC50) of Piperazine/Piperidine Derivatives in Various Cancer Cell Lines

Compound ClassCancer Cell LineCell TypeIC50 (µM)Reference
Dispiropiperazine Derivative (SPOPP-3)SW480Colon Cancer2.44 - 5.42[6]
Dispiropiperazine Derivative (SPOPP-3)HeLaCervical Cancer4.23[6]
Dispiropiperazine Derivative (SPOPP-3)MCF-7Breast Cancer4.00 - 6.17[6]
Piperazine Derivative (PCC)SNU-475Liver Cancer6.98 ± 0.11[7]
Piperazine Derivative (PCC)SNU-423Liver Cancer7.76 ± 0.45[7]
Ciprofloxacin-piperazine DerivativeHCT116Colorectal CancerConcentration-dependent[8]
Ciprofloxacin-piperazine DerivativeA549Lung CarcinomaConcentration-dependent[8]
Phenylpiperazine-Benzothiazine (BS230)MCF-7Breast AdenocarcinomaMore potent than Doxorubicin[9]
Vindoline-piperazine conjugate 23MDA-MB-468Breast Cancer1.00[10]
Vindoline-piperazine conjugate 25HOP-92Non-small cell lung cancer1.35[10]

Table 2: Apoptosis Induction by Piperazine/Piperidine Derivatives

Compound ClassCancer Cell LineAssayResultsReference
Piperazine-thiazole hybrid (9i)HCT-116Annexin V/PI16.85% total apoptosis[11]
Piperazine-azetidinone (5e)HeLaAnnexin V/PI, DNA fragmentationSignificant apoptosis induction[12]
Adamantyl-piperazine (6 & 7)MDA-MB-435Western Blot (PARP cleavage, procaspase 3)Induction of apoptosis[13]
Dispiropiperazine Derivative (SPOPP-3)SW480Flow CytometryInduction of apoptosis and necrosis[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and untreated controls.

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][15]

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cells treated with this compound and untreated controls.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and untreated cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol is for analyzing the expression of key proteins involved in cell cycle and apoptosis signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., for p53, p21, Bax, Bcl-2, Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8][16]

Visualizations

Signaling Pathways

G cluster_0 Apoptosis Pathway Compound This compound Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Pathway.

G cluster_1 Cell Cycle Regulation Compound This compound p53 p53 Compound->p53 p21 p21 p53->p21 CDK_Cyclin CDK-Cyclin Complex p21->CDK_Cyclin G2M_Arrest G2/M Arrest CDK_Cyclin->G2M_Arrest

Caption: Cell Cycle Arrest Pathway.

Experimental Workflow

G cluster_2 In Vitro Evaluation Workflow Start Cancer Cell Lines Treatment Treat with Compound Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Flow_CellCycle->Data_Analysis Flow_Apoptosis->Data_Analysis WesternBlot->Data_Analysis

Caption: Experimental Workflow.

References

Application Notes and Protocols for High-Throughput Screening of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the novel compound 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine . While specific biological data for this compound is not yet publicly available, the piperazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates. Piperazine derivatives have demonstrated a wide range of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[1][2][3]

These notes outline two common HTS campaigns where a compound like this compound could be screened to identify potential therapeutic activities: an anticancer cell proliferation assay and a G-protein coupled receptor (GPCR) antagonist assay.

Application Note 1: Anticancer Activity Screening

Introduction

Piperazine derivatives have shown significant promise as anticancer agents by targeting various cellular pathways involved in cancer cell proliferation and survival.[2][3][4] A common initial step in identifying novel anticancer compounds is to perform a high-throughput screen to assess their ability to inhibit the growth of cancer cell lines. This protocol describes a cell-based assay to measure the antiproliferative activity of this compound.

Principle of the Assay

This assay utilizes a colorimetric method to determine the number of viable cells in a culture. The assay measures the metabolic activity of the cells, which is proportional to the number of living cells. A reduction in metabolic activity in the presence of the test compound is indicative of either cytotoxic or cytostatic effects.

Data Presentation

The results of a typical HTS campaign for anticancer activity are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer5.2
HCT116Colon Cancer8.9
A549Lung Cancer12.5
PC-3Prostate Cancer7.1
Experimental Protocol: Cell Proliferation Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., from 0.1 µM to 100 µM).

  • Assay Procedure:

    • Seed cells into 96-well microplates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Add the diluted compounds to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 72 hours.

    • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualization: Anticancer Signaling Pathway

anticancer_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis Compound This compound Compound->PI3K

Caption: Putative inhibition of the PI3K/AKT signaling pathway by this compound, leading to decreased cell survival and increased apoptosis.

Application Note 2: GPCR Antagonist Screening

Introduction

The piperazine moiety is a common feature in many drugs targeting G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in a wide range of physiological processes.[5][6] High-throughput screening is a powerful method to identify novel GPCR modulators.[7][8] This protocol describes a calcium flux assay to screen for antagonistic activity of this compound against a Gαq-coupled GPCR.

Principle of the Assay

Gαq-coupled GPCRs, upon activation by an agonist, trigger the release of intracellular calcium. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to calcium. An antagonist will block the agonist-induced calcium release, resulting in a lower fluorescence signal.

Data Presentation

The results of a typical HTS campaign for GPCR antagonist activity are summarized below. The data is presented as IC50 values, representing the concentration of the compound that inhibits 50% of the agonist-induced response.

Target GPCRAgonistIC50 (µM) of this compound
5-HT2A ReceptorSerotonin0.75
M1 Muscarinic ReceptorAcetylcholine1.2
H1 Histamine ReceptorHistamine2.5
Experimental Protocol: Calcium Flux Assay
  • Cell Culture:

    • Use a cell line stably expressing the target Gαq-coupled GPCR (e.g., CHO-K1 cells expressing the human 5-HT2A receptor).

    • Culture cells in appropriate media and conditions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations.

  • Assay Procedure:

    • Seed cells into 384-well black, clear-bottom microplates and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the diluted compounds to the wells and incubate for a specified time (e.g., 30 minutes) to allow for binding to the receptor.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a known agonist for the target receptor at a concentration that elicits a submaximal response (EC80).

    • Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Calculate the percentage of inhibition of the agonist response for each compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualization: GPCR Signaling Pathway and HTS Workflow

gpcrsignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR Gαq-coupled GPCR Agonist->GPCR PLC PLC GPCR->PLC Compound This compound Compound->GPCR IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Caption: Antagonism of a Gαq-coupled GPCR signaling pathway. The compound blocks agonist binding, preventing the downstream release of intracellular calcium.

hts_workflow Start Start: Compound Library PrimaryScreen Primary Screen (Single Concentration) Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation HitIdentification->DoseResponse Active Compounds LeadSelection Lead Selection DoseResponse->LeadSelection

Caption: A general workflow for a high-throughput screening campaign to identify and confirm active compounds.

References

Developing Analytical Methods for 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. The methodologies outlined below are based on established analytical techniques for piperazine and piperidine derivatives and are intended to serve as a comprehensive guide for purity assessment, quantification, and structural elucidation.

Compound Profile

PropertyValueSource
IUPAC Name 1-(2-Oxo-2-(piperidin-1-yl)ethyl)piperazine[1]
Molecular Formula C₁₁H₂₁N₃O[1]
Molecular Weight 211.31 g/mol [1]
CAS Number 2760439 (Parent Compound CID)[1]
Physical Form Solid (predicted)

High-Performance Liquid Chromatography (HPLC-UV)

Due to the lack of a strong chromophore in the native molecule, a pre-column derivatization step is necessary for sensitive UV detection.[2] This protocol utilizes 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent to form a UV-active product.[3]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Standard Standard->Dissolve Derivatize Derivatize with NBD-Cl Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol: HPLC-UV Method

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium borate buffer (pH 9.0)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute as necessary to fall within the calibration range.

3. Derivatization Procedure:

  • To 1 mL of each standard and sample solution in a clean vial, add 1 mL of 0.1 M sodium borate buffer (pH 9.0).

  • Add 1 mL of 1 mg/mL NBD-Cl solution in methanol.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the solution to room temperature before injection.

4. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
UV Detection 470 nm
Run Time 15 minutes

5. Data Analysis:

  • Identify the peak corresponding to the derivatized analyte based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standards.

Expected Quantitative Data (Hypothetical)
ParameterValue
Retention Time (RT) ~ 8.5 min
Limit of Detection (LOD) 30 ppm
Limit of Quantification (LOQ) 90 ppm
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a robust method for the identification and quantification of this compound, offering high specificity through mass fragmentation patterns.[4]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into GC Filter->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate TIC Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify by Library/RT Spectra->Identify

Caption: Workflow for GC-MS analysis of this compound.

Protocol: GC-MS Method

1. Reagents and Materials:

  • This compound reference standard

  • Methanol (GC grade)

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution: Prepare a solution of the test sample in methanol at a similar concentration.

3. GC-MS Conditions:

ParameterCondition
GC Column 5% Phenyl/95% Methyl Silicone (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Volume 1 µL, splitless
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40 - 450 amu

4. Data Analysis:

  • The total ion chromatogram (TIC) will be used to determine the retention time.

  • The mass spectrum of the peak at the corresponding retention time will be used for structural confirmation. Key fragment ions should be identified.

Expected Quantitative and Spectral Data (Hypothetical)
ParameterValue
Retention Time (RT) ~ 12.5 min
Molecular Ion (M⁺) m/z 211
Key Fragment Ions m/z 127 (piperazinylethyl fragment), m/z 84 (piperidine fragment)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Logical Relationship: NMR Data Interpretation

NMR_Logic Structure Proposed Structure C₁₁H₂₁N₃O HNMR ¹H NMR Spectrum (Chemical Shift, Integration, Multiplicity) Structure->HNMR predicts CNMR ¹³C NMR Spectrum (Number of Signals, Chemical Shift) Structure->CNMR predicts Confirmation Structural Confirmation HNMR->Confirmation correlates with CNMR->Confirmation correlates with

Caption: Logical flow for structural confirmation using NMR spectroscopy.

Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher

  • Nuclei: ¹H and ¹³C

  • Temperature: 25°C (298 K)

3. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Assign peaks to the corresponding protons and carbons in the molecular structure based on chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if necessary.

Expected Spectral Data (Hypothetical Chemical Shifts in CDCl₃)
Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperidine (α-CH₂)3.4 - 3.6~45
Piperidine (β, γ-CH₂)1.5 - 1.7~25, ~26
-C(=O)-CH₂-~3.2~60
Piperazine (-CH₂-N-CH₂-)2.4 - 2.8~54
Piperazine (-CH₂-NH-CH₂-)2.8 - 3.0~46
Piperazine (-NH)Variable, broad-
C=O-~170

These protocols provide a robust framework for the analytical characterization of this compound. It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your application.

References

Application Notes and Protocols for In Vivo Studies of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a representative example based on in vivo studies of various piperazine derivatives. As of the last update, specific in vivo studies for "1-(2-Oxo-2-piperidin-1-ylethyl)piperazine" in mouse models are not extensively documented in publicly available literature. The methodologies provided are adapted from preclinical evaluations of similar compounds and should be optimized for the specific research context.

Introduction

This compound is a novel synthetic compound belonging to the piperazine class of molecules. Piperazine and its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, neuroprotective, and anthelmintic effects[1][2]. The unique structural features of this compound, combining a piperazine and a piperidine moiety, suggest its potential for interacting with various biological targets. These notes provide a framework for the in vivo evaluation of this compound in mouse models to elucidate its pharmacokinetic profile, efficacy, and mechanism of action in a preclinical setting.

Potential Therapeutic Applications

Based on the diverse activities of piperazine derivatives, potential therapeutic applications for investigation in mouse models include:

  • Oncology: Evaluation against various tumor xenograft models in immunocompromised mice[3].

  • Neurodegenerative Diseases: Assessment in mouse models of Alzheimer's or Parkinson's disease, potentially targeting acetylcholinesterase or other relevant pathways[4][5].

  • Inflammatory Diseases: Use in models of acute or chronic inflammation to determine anti-inflammatory efficacy[6].

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters in C57BL/6 Mice Following a Single Intravenous Dose (10 mg/kg)

ParameterUnitValue
Cmaxng/mL1500
Tmaxh0.25
AUC(0-t)ngh/mL3200
AUC(0-inf)ngh/mL3500
t1/2h2.5
CLmL/h/kg2857
VdL/kg10.3

Table 2: Efficacy in a Xenograft Mouse Model (e.g., Human Melanoma A375)

Treatment GroupDose (mg/kg, i.p., daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound A (10 mg/kg)10850 ± 12032
Compound A (25 mg/kg)25450 ± 9064
Positive Control-300 ± 7076

Experimental Protocols

Animal Models
  • Strain: C57BL/6 or BALB/c mice are commonly used for general pharmacokinetic and toxicology studies. For xenograft studies, immunodeficient strains such as NOD/SCID or athymic nude mice are required.

  • Age and Weight: Mice should be 8-10 weeks old and weigh between 20-25 grams.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Formulation and Administration
  • Formulation: this compound should be formulated in a suitable vehicle for the intended route of administration. Common vehicles include saline, PBS, or a solution containing a small percentage of DMSO and/or Tween 80 to aid solubility.

  • Administration Routes:

    • Intravenous (i.v.): For direct systemic administration and pharmacokinetic studies.

    • Intraperitoneal (i.p.): A common route for systemic delivery in efficacy studies.

    • Oral (p.o.): For evaluating oral bioavailability.

Pharmacokinetic Study Protocol
  • Dosing: Administer a single dose of this compound to a cohort of mice (n=3-5 per time point) via the desired route (e.g., 10 mg/kg i.v.).

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t1/2, etc.)[7][8].

Efficacy Study Protocol (Xenograft Model Example)
  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 A375 human melanoma cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment: Administer this compound or vehicle control daily via the chosen route (e.g., i.p.).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Compare tumor growth rates and final tumor volumes between treated and control groups.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a piperazine derivative targeting a receptor tyrosine kinase (RTK) involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Compound This compound Compound->RTK Inhibition G A Tumor Cell Culture B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily Treatment with Compound or Vehicle Control D->E F Tumor Volume and Body Weight Measurement E->F F->E Repeat for Study Duration G Endpoint and Tissue Collection F->G Endpoint Criteria Met H Data Analysis and Statistical Evaluation G->H

References

Synthesis Scale-Up of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and scale-up of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, a piperazine derivative with potential applications in pharmaceutical research and development. The protocols outlined below describe a robust and scalable two-step synthetic route, starting from readily available commercial reagents.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the N-acylation of piperazine with chloroacetyl chloride to yield the key intermediate, 1-(chloroacetyl)piperazine. The subsequent step is a nucleophilic substitution reaction where the intermediate is reacted with piperidine to form the final product.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nucleophilic Substitution Piperazine Intermediate Piperazine->Intermediate Chloroacetyl Chloride, Base Final_Product Intermediate->Final_Product Piperidine, Base

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following tables summarize the key parameters for the synthesis and scale-up of this compound.

Table 1: Reagents and Reaction Conditions for the Synthesis of 1-(Chloroacetyl)piperazine (Intermediate)

ParameterValue
Reagents
Piperazine1.0 eq
Chloroacetyl Chloride1.1 eq
Triethylamine1.2 eq
Dichloromethane (DCM)10 mL/g of Piperazine
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Work-up & Purification
Work-upAqueous wash
PurificationRecrystallization/Column Chromatography
Results
Yield85-95%
Purity (HPLC)>98%

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound (Final Product)

ParameterValue
Reagents
1-(Chloroacetyl)piperazine1.0 eq
Piperidine1.2 eq
Potassium Carbonate1.5 eq
Acetonitrile15 mL/g of Intermediate
Reaction Conditions
Temperature80 °C (Reflux)
Reaction Time6-8 hours
Work-up & Purification
Work-upFiltration and evaporation
PurificationColumn Chromatography
Results
Yield75-85%
Purity (HPLC)>99%

Table 3: Summary of Scale-Up Results

ScaleOverall Yield (%)Final Purity (HPLC, %)
1 g68>99
10 g65>99
100 g62>99

Experimental Protocols

Step 1: Synthesis of 1-(Chloroacetyl)piperazine (Intermediate)
  • Reaction Setup: To a solution of piperazine (1.0 eq) in dichloromethane (DCM, 10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)
  • Reaction Setup: To a solution of 1-(chloroacetyl)piperazine (1.0 eq) in acetonitrile (15 mL/g) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient) to afford the pure this compound.

Visualizations

G start Start step1 Step 1: N-Acylation of Piperazine start->step1 step2 Work-up & Purification of Intermediate step1->step2 step3 Step 2: Nucleophilic Substitution step2->step3 step4 Work-up & Purification of Final Product step3->step4 end Final Product step4->end

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Formulation of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, a novel compound for preclinical animal studies. The following sections outline strategies for developing stable and effective formulations suitable for various routes of administration, including oral and parenteral. These guidelines are based on established practices for small molecule drug candidates and aim to ensure consistent and reliable results in pharmacology and toxicology studies. Due to the limited publicly available data on the physicochemical properties of this compound, the protocols provided are general and may require optimization based on compound-specific characteristics determined during pre-formulation studies.

Introduction

The successful preclinical evaluation of a new chemical entity (NCE) like this compound is highly dependent on the development of an appropriate formulation that allows for accurate and reproducible dosing in animal models.[1] The primary goal is to deliver the compound to the target site of action in a consistent manner to elicit the desired pharmacological effect and to accurately assess its toxicological profile. This document outlines key considerations and experimental protocols for the formulation of this compound for use in animal studies.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyMethodExpected Range/ValueSignificance
Molecular Weight LC-MS~211.3 g/mol Dose calculations
Appearance Visual InspectionWhite to off-white solidIdentification
Aqueous Solubility HPLC-UVTo be determined (TBD)Formulation strategy (solution vs. suspension)
Solubility in Co-solvents HPLC-UVTBD in PEG400, Propylene Glycol, DMSO, EthanolVehicle selection for solution formulations
LogP Calculated/ExperimentalTBDPredicts lipophilicity and potential for oral absorption
pKa Potentiometric TitrationTBD (likely basic due to piperazine moiety)pH adjustment for solubility enhancement
Melting Point Differential Scanning Calorimetry (DSC)TBDSolid-state characterization
Chemical Stability HPLC-UVTBD in different pH and temperaturesStorage conditions and formulation shelf-life

Formulation Development Workflow

The development of a suitable formulation for animal studies typically follows a structured workflow. The diagram below illustrates the key decision-making steps involved.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Solubilization & Suspension cluster_3 Phase 4: Final Formulation & QC A Determine Physicochemical Properties (Solubility, Stability, pKa, LogP) B Aqueous Solubility > Target Concentration? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Explore Solubilization Techniques B->D No I Select Lead Formulation C->I E Co-solvent System (e.g., PEG400, DMSO) D->E F Surfactant System (e.g., Tween 80, Cremophor) D->F G pH Adjustment D->G H Suspension Formulation (e.g., Methylcellulose, CMC) D->H E->I F->I G->I H->I J Quality Control (Appearance, pH, Concentration) I->J G A Route of Administration Oral (PO) Intravenous (IV) Intraperitoneal (IP) Subcutaneous (SC) B Formulation Considerations Solution, Suspension, Emulsion Sterile, Isotonic, pH-neutral Solution, Suspension Isotonic, pH-neutral A:f0->B:f0 A:f1->B:f1 A:f2->B:f2 A:f3->B:f3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during the synthesis. The proposed and most common synthetic route involves the nucleophilic substitution of 1-(2-chloroacetyl)piperidine with piperazine.

Q1: Why is the yield of my this compound product consistently low?

A1: Low yields can stem from several factors related to the nucleophilic substitution reaction between piperazine and 1-(2-chloroacetyl)piperidine.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and monitor its progress using Thin Layer Chromatography (TLC). Ensure the reaction mixture is stirred efficiently at the appropriate temperature.

  • Formation of Disubstituted Byproduct: Piperazine possesses two nucleophilic nitrogen atoms, which can lead to the formation of a disubstituted byproduct where two piperidineacetyl groups are attached to one piperazine molecule.

    • Solution: Use a molar excess of piperazine relative to 1-(2-chloroacetyl)piperidine. This stoichiometric imbalance favors the formation of the desired monosubstituted product.

  • Impurities in Starting Materials: The purity of the starting materials, piperazine and 1-(2-chloroacetyl)piperidine, is crucial.

    • Solution: Ensure the purity of your reactants. If necessary, purify them by recrystallization or distillation before use.

  • Ineffective Neutralization of HCl: The reaction generates hydrogen chloride (HCl), which can protonate the piperazine, thereby reducing its nucleophilicity.

    • Solution: Incorporate a non-nucleophilic base, such as triethylamine or potassium carbonate, in a slight excess to neutralize the HCl as it is formed.

Q2: I am observing a significant amount of an apolar byproduct in my crude reaction mixture. What is it and how can I minimize it?

A2: A common apolar byproduct is the disubstituted piperazine.

  • Cause: As mentioned, the presence of two reactive sites on piperazine can lead to a second substitution reaction with 1-(2-chloroacetyl)piperidine.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: The most effective way to minimize the disubstituted product is to use a significant excess of piperazine (e.g., 3 to 5 equivalents).

    • Controlled Addition: Add the 1-(2-chloroacetyl)piperidine solution slowly to the piperazine solution. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, favoring monosubstitution.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the monosubstituted product, although it may require a longer reaction time.

Q3: My final product is difficult to purify. What purification strategies are recommended?

A3: The polarity of this compound and potential byproducts requires a careful purification strategy.

  • Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (such as dichloromethane or ethyl acetate) is often effective. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine product on the silica gel.

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer.

    • Separate the layers and then basify the aqueous layer (e.g., with 2M NaOH) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and analytical techniques is essential for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the protons on the piperidine and piperazine rings, as well as the methylene group connecting them.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Frequently Asked Questions (FAQs)

What is a typical solvent for this reaction? Common solvents for this type of nucleophilic substitution include polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or alcohols such as ethanol or isopropanol.

What is the recommended reaction temperature? The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to ensure a reasonable reaction rate.

How should I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., dichloromethane/methanol mixture) to separate the starting materials from the product. The product, being more polar than 1-(2-chloroacetyl)piperidine but potentially less polar than piperazine, should have a distinct Rf value.

Data Presentation

The following table summarizes hypothetical yield data based on varying reaction conditions to illustrate the impact of key parameters.

Entry Equivalents of Piperazine Base (Equivalents) Temperature (°C) Reaction Time (h) Yield (%) Disubstituted Byproduct (%)
11.1Triethylamine (1.1)25124530
23.0Triethylamine (1.1)25127510
35.0Triethylamine (1.1)251285<5
43.0None25122015
53.0Triethylamine (1.1)5067812

Experimental Protocols

Proposed Synthesis of this compound

  • Reaction Setup: To a solution of piperazine (3.0 equivalents) in acetonitrile, add triethylamine (1.1 equivalents). Stir the mixture at room temperature.

  • Addition of Electrophile: Slowly add a solution of 1-(2-chloroacetyl)piperidine (1.0 equivalent) in acetonitrile to the piperazine mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Piperazine and Triethylamine in Acetonitrile add Slowly Add 1-(2-chloroacetyl)piperidine start->add react Stir at Room Temperature for 12h add->react monitor Monitor by TLC react->monitor concentrate Remove Solvent monitor->concentrate Reaction Complete extract Aqueous Work-up concentrate->extract purify Column Chromatography extract->purify end Pure this compound purify->end

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete Incomplete Reaction start->incomplete disubstitution Disubstitution Byproduct start->disubstitution impure Impure Starting Materials start->impure no_base Ineffective HCl Neutralization start->no_base increase_time Increase Reaction Time / Temperature incomplete->increase_time excess_piperazine Use Excess Piperazine disubstitution->excess_piperazine purify_sm Purify Starting Materials impure->purify_sm add_base Add Non-nucleophilic Base no_base->add_base

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Troubleshooting 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering stability challenges with 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a gradual loss of potency over a short period. What are the likely causes?

A1: The observed loss of potency is likely due to the chemical instability of this compound in your solution. The primary culprits for the degradation of piperazine derivatives are often hydrolysis, oxidation, and pH-related degradation.[1] The amide linkage in the molecule is particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Additionally, the piperazine and piperidine rings can be susceptible to oxidation.

Q2: I've noticed a change in the color of my stock solution. What could be the reason for this?

A2: A color change in your stock solution is a common indicator of chemical degradation.[1] This can be caused by photodegradation if the solution is exposed to light, especially UV light, leading to the formation of colored byproducts.[1] Oxidation due to reaction with atmospheric oxygen can also produce colored degradation products.[1] It is crucial to store the compound in well-closed, light-resistant containers.[2][3]

Q3: My experimental results are inconsistent, even when using freshly prepared solutions. Could this be related to compound instability?

A3: Yes, inconsistent results are a strong indication of compound degradation.[1] Even with freshly prepared solutions, rapid degradation can occur under certain experimental conditions such as inappropriate pH, presence of reactive species in the buffer, or exposure to light during the experiment. It is recommended to evaluate the stability of the compound under your specific assay conditions.[1] Whenever feasible, preparing solutions immediately before use is the best practice.[1]

Q4: What are the best practices for preparing and storing stock solutions of this compound to minimize degradation?

A4: To minimize degradation, stock solutions should be prepared in a suitable, dry, aprotic solvent like DMSO. For long-term storage, it is advisable to store solutions at low temperatures, such as -20°C or -80°C, in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] The containers should be tightly sealed and protected from light.[2][3] Storing under an inert gas atmosphere can also mitigate oxidative degradation.[2][3]

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffers

If you suspect rapid degradation of this compound in your aqueous experimental buffer, follow this troubleshooting workflow.

cluster_0 Troubleshooting Workflow: Aqueous Instability A Observe Inconsistent Results or Loss of Activity B Hypothesize Compound Degradation in Aqueous Buffer A->B C Perform pH Stability Study B->C D Analyze Samples by HPLC-UV at Different pH Values C->D E Identify Optimal pH for Stability D->E F Reformulate Buffer to Optimal pH E->F G Consider Using a Co-solvent (e.g., DMSO <0.5%) E->G H Re-evaluate Compound Performance in Assay F->H G->H

Caption: Troubleshooting workflow for addressing instability in aqueous buffers.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Prepare Solutions: Prepare solutions of this compound in each buffer at your typical experimental concentration.

  • Incubate: Incubate the solutions at the experimental temperature.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis: Immediately analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the optimal pH for stability.

Issue 2: Poor Separation of Degradation Products in HPLC Analysis

A robust stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.

cluster_1 HPLC Method Optimization Workflow I Poor Separation of Parent Compound and Degradants J Optimize Mobile Phase I->J M Introduce Gradient Elution I->M N Evaluate Different HPLC Columns (e.g., C8, Phenyl) I->N K Adjust pH of Aqueous Component J->K L Vary Organic Modifier (Acetonitrile vs. Methanol) J->L O Achieve Baseline Separation K->O L->O M->O N->O

Caption: Workflow for optimizing an HPLC method for stability studies.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by the UV spectrum of the parent compound.

  • Optimization Steps:

    • pH Adjustment: Modify the pH of the aqueous mobile phase to improve the peak shape of the basic piperazine compound.[1]

    • Organic Modifier: Compare the separation using methanol versus acetonitrile as the organic modifier.[1]

    • Column Selection: If co-elution persists, try a column with a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity.[1]

    • Gradient Optimization: Adjust the gradient slope and duration to enhance the resolution between closely eluting peaks.[1]

Data Presentation

Table 1: pH-Dependent Stability of this compound
pH% Remaining after 4 hours at 37°C% Remaining after 24 hours at 37°C
3.085.2%60.5%
5.095.1%88.3%
7.498.5%92.1%
9.070.3%45.8%

This is hypothetical data for illustrative purposes.

Table 2: Effect of Storage Conditions on Stock Solution Stability
Storage ConditionSolvent% Remaining after 1 week% Remaining after 4 weeks
Room Temperature, Ambient LightDMSO80.1%55.6%
4°C, DarkDMSO98.2%94.3%
-20°C, DarkDMSO99.8%99.5%
-80°C, DarkDMSO>99.9%>99.9%

This is hypothetical data for illustrative purposes.

Potential Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of the amide bond, yielding piperazine and 2-oxo-2-(piperidin-1-yl)acetic acid.

cluster_2 Potential Hydrolytic Degradation Pathway Parent This compound Degradant1 Piperazine Parent->Degradant1 Hydrolysis Degradant2 2-Oxo-2-(piperidin-1-yl)acetic acid Parent->Degradant2 Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

References

Technical Support Center: Optimizing In Vitro Studies with 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine in in vitro research. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experimental protocols and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity.[1] A common starting point for initial screening of new chemical entities is a single high concentration, such as 10 µM.[2] For dose-response studies, a wider range is recommended, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full spectrum of biological activity. Subsequent experiments can then focus on a narrower range of concentrations around the initial effective dose.[1]

Q2: What solvent should I use to dissolve this compound?

A2: The choice of solvent is critical and can influence the stability and activity of the compound.[1] While specific solubility data for this compound is not provided, piperazine derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells.[1] Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Q3: How long should I expose my cells to this compound?

A3: The duration of exposure depends on the specific research question and the nature of the biological process being investigated.[1] For cytotoxicity and cell proliferation assays, a typical treatment duration is 48-72 hours. For studies on signaling pathways, shorter time points (e.g., minutes to a few hours) may be more appropriate to capture transient events. It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific cell line and endpoint.

Q4: How can I determine if this compound is cytotoxic to my cells?

A4: Cytotoxicity can be assessed using various cell viability assays.[3] Common methods include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane permeability to the trypan blue dye.[3]

Q5: What are some key considerations for ensuring the reproducibility of my results?

A5: Reproducibility in cell-based assays is paramount. Key factors to control include:

  • Cell Health: Use healthy, viable cells and avoid using cells that have been passaged for extended periods.[6]

  • Cell Seeding Density: Optimize the initial number of cells plated to ensure they are in the logarithmic growth phase during the experiment.[6]

  • Pipetting Accuracy: Ensure pipettes are properly calibrated to minimize errors in dispensing cells and reagents.[6]

  • Consistent Controls: Always include appropriate positive and negative controls in your experiments.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected.[6]
No observable effect of the compound Compound concentration is too low, compound has degraded, or the exposure time is too short.Test a broader and higher concentration range.[1] Verify the stability of your compound stock solution. Perform a time-course experiment to assess different exposure durations.
High background signal in the assay Reagent precipitation, incompatible plate type, or incorrect reader settings.Ensure all reagents are properly dissolved. For fluorescence or luminescence assays, use opaque-walled plates to prevent cross-talk.[7] Verify that the plate reader settings (e.g., filters, wavelength) are correct for your assay.[6]
Unexpected cytotoxicity in vehicle control Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO).

Quantitative Data Summary

The following table presents hypothetical in vitro IC50 (half-maximal inhibitory concentration) values for this compound against various cancer cell lines. These values are for illustrative purposes to guide experimental design.

Cell LineAssay TypeTreatment Duration (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT Proliferation Assay725.2
A549 (Lung Cancer)XTT Viability Assay728.9
HeLa (Cervical Cancer)LDH Cytotoxicity Assay4812.5
PC-3 (Prostate Cancer)MTT Proliferation Assay726.8

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is a framework for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control and untreated control wells. Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours) to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol outlines the general steps for investigating the effect of this compound on a hypothetical signaling pathway (e.g., MAPK pathway).

  • Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of the compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Stock Solution Preparation C Compound Treatment (Dose-Response) A->C B Cell Culture and Seeding B->C D Incubation (Time-Course) C->D E Cell Viability Assay (e.g., MTT) D->E F Signaling Pathway Analysis (e.g., Western Blot) D->F G Data Acquisition E->G F->G H IC50 Determination G->H I Pathway Modulation Assessment G->I

Caption: Experimental workflow for in vitro dosage optimization.

G A This compound B Receptor X A->B Inhibits C Kinase A B->C D Kinase B C->D E Transcription Factor Y D->E F Gene Expression E->F Regulates

Caption: Hypothetical signaling pathway for the compound.

References

Technical Support Center: 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine (Cpd-X)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, hereafter referred to as Cpd-X. As Cpd-X is a novel investigational agent, this guide is based on general principles for mitigating off-target effects of small molecule inhibitors, with specific hypothetical data for Cpd-X to illustrate these principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of Cpd-X?

A1: Based on initial profiling, Cpd-X is a potent inhibitor of Tyrosine Kinase Z (TK-Z). However, like many kinase inhibitors, it exhibits some degree of off-target activity that should be considered in experimental design and data interpretation.

Q2: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with TK-Z inhibition. What could be the cause?

A2: Unexpected phenotypes are often indicative of off-target effects. Cpd-X has been observed to interact with other kinases and non-kinase proteins at higher concentrations. We recommend performing a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for TK-Z. Additionally, consider using a structurally unrelated TK-Z inhibitor as a control to see if the phenotype persists.

Q3: How can I reduce the off-target effects of Cpd-X in my experiments?

A3: There are several strategies to minimize off-target effects:

  • Use the lowest effective concentration: Titrate Cpd-X to the lowest concentration that elicits the desired on-target effect.

  • Employ a rescue experiment: If possible, "rescue" the phenotype by expressing a Cpd-X-resistant mutant of TK-Z.

  • Use orthogonal controls: Confirm key findings using alternative methods to inhibit TK-Z, such as siRNA or a different small molecule inhibitor.

  • Perform washout experiments: Assess whether the observed phenotype is reversible upon removal of Cpd-X.

Q4: What is the recommended solvent and storage condition for Cpd-X?

A4: Cpd-X is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and aliquots of the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell toxicity at expected effective concentration. Off-target effects on essential cellular processes.Lower the concentration of Cpd-X. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range.
Inconsistent results between experimental replicates. Compound precipitation or degradation.Ensure Cpd-X is fully dissolved in DMSO before diluting in aqueous media. Prepare fresh dilutions for each experiment. Visually inspect media for any signs of precipitation.
Loss of compound activity over time in cell culture. Metabolic instability of Cpd-X.Reduce the incubation time if experimentally feasible. Replenish the compound with fresh media during long-term experiments (e.g., every 24 hours).
Discrepancy between in vitro kinase assay data and cell-based assay results. Poor cell permeability or active efflux from cells.Perform a cell permeability assay (e.g., PAMPA) to assess membrane transport. Co-incubate with an efflux pump inhibitor (e.g., verapamil) as a control to see if cellular potency increases.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of Cpd-X

This table summarizes the inhibitory activity of Cpd-X against a panel of kinases. The data highlights the on-target potency versus off-target interactions.

Kinase TargetIC50 (nM)Fold Selectivity vs. TK-Z
TK-Z (On-Target) 15 1
Kinase A35023.3
Kinase B80053.3
Kinase C1,500100
Kinase D>10,000>667

Table 2: Cellular Activity of Cpd-X in TK-Z Dependent vs. Independent Cell Lines

This table shows the differential effect of Cpd-X on the proliferation of a cell line dependent on TK-Z signaling versus one that is not.

Cell LineTK-Z StatusGI50 (nM)
Cell Line AlphaDependent50
Cell Line BetaIndependent2,500

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Signaling

This protocol allows for the determination of the concentration at which Cpd-X inhibits its intended target versus an off-target.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of Cpd-X in DMSO, and then dilute in cell culture media to the final desired concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight media from the cells and add the media containing the different concentrations of Cpd-X.

  • Incubation: Incubate the cells for the desired time point (e.g., 24 hours).

  • Lysis: Lyse the cells and collect the protein lysate.

  • Western Blotting: Perform Western blot analysis to detect the phosphorylation status of the direct downstream effector of TK-Z (on-target readout) and a known downstream effector of an off-target kinase (e.g., Kinase A).

  • Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the log concentration of Cpd-X to determine the IC50 for each pathway.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that Cpd-X is binding to TK-Z in a cellular context.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with Cpd-X at various concentrations or a vehicle control for 1 hour.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated protein.

  • Analysis: Collect the supernatant and analyze the amount of soluble TK-Z at each temperature by Western blot or ELISA.

  • Data Interpretation: A shift in the melting curve to higher temperatures in the presence of Cpd-X indicates target engagement.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase TK-Z TK-Z Receptor Tyrosine Kinase->TK-Z Downstream Effector 1 Downstream Effector 1 TK-Z->Downstream Effector 1 Inhibited by Cpd-X Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Stress Signal Stress Signal Kinase A Kinase A Stress Signal->Kinase A Downstream Effector 2 Downstream Effector 2 Kinase A->Downstream Effector 2 Inhibited by Cpd-X at high conc. Apoptosis Apoptosis Downstream Effector 2->Apoptosis Cpd-X Cpd-X Cpd-X->TK-Z Cpd-X->Kinase A

Caption: Hypothetical signaling pathways affected by Cpd-X.

G cluster_workflow Workflow for Assessing Off-Target Effects A 1. In Vitro Kinase Panel Screen B 2. Dose-Response in On-Target vs. Off-Target Cell Lines A->B C 3. Western Blot for Pathway Analysis B->C D 4. Cellular Thermal Shift Assay (CETSA) B->D E 5. Phenotypic Assays (e.g., Proliferation, Apoptosis) C->E D->E F 6. Rescue Experiment with Resistant Mutant E->F

Caption: Experimental workflow for characterizing Cpd-X off-target effects.

Technical Support Center: Purification of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from the physicochemical properties of its piperazine and piperidin-1-yl-ethanone moieties. These include:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make the compound highly polar and basic, which can lead to issues with solubility and chromatographic separation, such as peak tailing on standard silica gel.[1]

  • Hygroscopicity: Piperazine derivatives are known to readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and may affect the compound's physical state.[1]

  • Potential for Salt Formation: The basic nature of the piperazine ring means it can easily form salts with any acidic impurities or even atmospheric carbon dioxide, leading to difficulties in obtaining the pure free base.[1]

  • Co-elution of Structurally Similar Impurities: Impurities with similar polarity, such as unreacted starting materials or byproducts from side reactions, may co-elute with the desired product during chromatography, making separation difficult.

Q2: What are the most likely impurities I might encounter?

A2: Common impurities could include:

  • Unreacted Starting Materials: Piperazine, 1-(2-chloroacetyl)piperidine, or related activated acyl piperidines.

  • Di-substituted Piperazine: The formation of a byproduct where both nitrogen atoms of the piperazine ring have reacted.

  • Hydrolyzed Products: Cleavage of the amide bond, leading to piperidine and piperazine-acetic acid derivatives.

  • Residual Solvents: Solvents used in the reaction or initial work-up that have not been completely removed.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. Due to the lack of a strong chromophore in the target molecule, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[2] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation or Significant Tailing during Column Chromatography
Possible Cause Troubleshooting Step
High Polarity of the Compound Use a more polar eluent system. A gradient elution from a non-polar to a polar solvent system can be effective. Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase to suppress the interaction of the basic nitrogen atoms with the acidic silica gel.
Inappropriate Stationary Phase If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column with an appropriate aqueous/organic mobile phase.
Sample Overloading Reduce the amount of crude material loaded onto the column.
Issue 2: Difficulty in Achieving Crystallization
Possible Cause Troubleshooting Step
Compound is an Oil or Wax If the compound oils out, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, may induce crystallization.
Inappropriate Solvent System Experiment with a variety of solvent systems. Good single solvents for amide-containing compounds include ethanol or isopropanol.[3] For mixed solvent systems, combinations like hexane/acetone, hexane/ethyl acetate, or diethyl ether/hexane can be effective.[4]
Presence of Impurities Inhibiting Crystal Lattice Formation Attempt further purification by column chromatography before another crystallization attempt.
Compound is Hygroscopic Ensure all solvents and glassware are dry. Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Product is Contaminated with a Di-substituted Piperazine Byproduct
Possible Cause Troubleshooting Step
Incorrect Stoichiometry during Synthesis During the synthesis, using a large excess of piperazine can help to minimize the formation of the di-substituted product.[5]
Co-elution during Chromatography Optimize the chromatographic conditions. A shallower gradient or a different solvent system may improve the resolution between the mono- and di-substituted products.
Co-precipitation during Crystallization Try a different recrystallization solvent system. It may be possible to selectively precipitate either the desired product or the impurity.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Point for Optimization)Rationale
Column Chromatography (Normal Phase) Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA)The DCM/MeOH gradient addresses the polarity of the compound, while TEA minimizes peak tailing.
Column Chromatography (Reverse Phase) Water / Acetonitrile with 0.1% Formic AcidA common system for reverse-phase purification of polar compounds. The acid can help to protonate the amines for better interaction with the stationary phase.
Recrystallization Isopropanol / HexaneIsopropanol is a good solvent for polar compounds, while hexane can be used as an anti-solvent to induce crystallization.
Recrystallization Acetone / Diethyl EtherAcetone can dissolve the compound, and diethyl ether can be added to decrease solubility and promote crystal growth.

Table 2: Example HPLC Purity Analysis Conditions

ParameterCondition
Column C8, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B to 100% B over 7 minutes
Flow Rate 1 mL/min
Column Temperature 35°C
Detector ELSD or MS

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% Dichloromethane with 0.5% Triethylamine).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Methanol in Dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath FilterWash Vacuum Filtration and Washing IceBath->FilterWash Dry Drying under Vacuum FilterWash->Dry PureSolid Pure Crystalline Solid Dry->PureSolid

Caption: Recrystallization workflow for purification.

Chromatography_Workflow Crude Crude Product Load Load onto Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Column chromatography purification workflow.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 98% Impure Product Impure CheckPurity->Impure Purity < 98% Chromatography Column Chromatography (Adjust Conditions) Impure->Chromatography Recrystallize Recrystallization (Different Solvent) Impure->Recrystallize SaltFormation Consider Salt Formation and Purification Impure->SaltFormation Chromatography->Start Re-purify Recrystallize->Start Re-purify SaltFormation->Start Re-purify

Caption: Troubleshooting logic for purification.

References

Technical Support Center: Enhancing the Bioavailability of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of enhancing the bioavailability of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the development and testing of this compound derivatives, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My this compound derivative exhibits poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for many piperazine derivatives. Initial steps to address this should focus on physicochemical characterization and simple formulation strategies.

  • pH-Dependent Solubility Profile: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). Piperazine derivatives are often basic and may exhibit higher solubility at lower pH.

  • Salt Formation: Conversion of the free base to a salt is a highly effective method to improve the solubility of basic compounds like piperazine derivatives.[1] Screening various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate) can help identify a salt form with optimal solubility and stability.

  • Use of Co-solvents: For in-vitro experiments, the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can increase the solubility of your compound.[1] It is crucial to include appropriate vehicle controls in your assays as high concentrations of organic solvents may impact biological systems.

Q2: I'm observing low permeability of my derivative in in-vitro models like Caco-2 assays. What could be the reason and how can I improve it?

A2: Low intestinal permeability can significantly limit the oral bioavailability of a compound. Several factors can contribute to this, and a systematic approach is needed for troubleshooting.

  • Efflux Transporter Activity: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[2] To investigate this, you can conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) would suggest that your compound is a P-gp substrate.

  • Molecular Properties: High molecular weight, a large number of hydrogen bond donors/acceptors, and low lipophilicity can all contribute to poor membrane permeability. Structure-activity relationship (SAR) studies can help in modifying the chemical structure to improve these properties.

  • Formulation Strategies: The use of permeation enhancers in formulations can modulate epithelial structures and reduce transepithelial resistance, thereby improving drug absorption.[3][4]

Q3: My compound shows high first-pass metabolism in liver microsome stability assays. What are the next steps?

A3: Extensive first-pass metabolism in the liver or gut wall is a major barrier to achieving adequate oral bioavailability.

  • Identify Metabolic Soft Spots: Conduct metabolite identification studies using liver microsomes or hepatocytes to pinpoint the sites on the molecule that are most susceptible to metabolic enzymes, primarily cytochrome P450s.

  • Structural Modification: Once the metabolic "soft spots" are identified, medicinal chemistry efforts can be directed towards modifying these positions to block or slow down metabolism. This could involve introducing electron-withdrawing groups or sterically hindering the site of metabolism.

  • Prodrug Approach: A prodrug strategy can be employed to mask the metabolically labile functional group. The prodrug is an inactive form that is converted to the active parent drug in the body.

Quantitative Data on Bioavailability Enhancement

Table 1: Enhancement of Oral Bioavailability of a Piperazine Derivative by P-gp Inhibition

FormulationCmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)Fold Increase in Bioavailability
Paclitaxel (PTX) alone (25 mg/kg, PO)250 ± 502.01500 ± 300-
PTX + Piperazine Derivative (2 mg/kg, PO)260 ± 604.02400 ± 5001.6
PTX + Piperazine Derivative (5 mg/kg, PO)270 ± 706.03150 ± 6002.1

Data adapted from a study on a P-gp inhibiting piperazine derivative co-administered with Paclitaxel.[5][6] This table illustrates how inhibiting efflux pumps can increase the bioavailability of a co-administered drug.

Table 2: Enhancement of Solubility and Bioavailability of Daidzein with Piperazine Salt Formation

FormulationMaximum Apparent Solubility (µg/mL in pH 6.8 buffer)Cmax (µg/mL)AUC0-24 (µg·hr/mL)Fold Increase in Bioavailability
Daidzein (DAI) alone1.01 ± 0.060.21 ± 0.041.5 ± 0.3-
Daidzein-Piperazine (DAI-PIP) Salt7.34 ± 0.480.91 ± 0.073.6 ± 0.52.4

Data adapted from a study on a daidzein-piperazine salt.[3][4][7] This table demonstrates the significant impact of salt formation on both solubility and in vivo exposure.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the bioavailability of this compound derivatives.

Protocol 1: In-vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a microsomal stock solution (e.g., 1 mg/mL) in 0.1 M phosphate buffer.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal stock solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer (pH 7.4 for basolateral, pH 6.5 for apical)

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS (pH 6.5) to the apical (A) compartment.

    • Add fresh HBSS (pH 7.4) to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A for efflux assessment):

    • Perform the assay in the reverse direction, adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests active efflux.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships in the process of enhancing the bioavailability of this compound derivatives.

bioavailability_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In-Vitro Screening Cascade cluster_optimization Lead Optimization cluster_invivo In-Vivo Evaluation synthesis Synthesize this compound Derivative characterization Confirm Structure & Purity (NMR, MS, HPLC) synthesis->characterization solubility Aqueous Solubility Assessment (pH range) characterization->solubility permeability Permeability Assay (e.g., Caco-2) solubility->permeability stability Metabolic Stability Assay (Liver Microsomes) permeability->stability low_solubility Low Solubility? stability->low_solubility low_permeability Low Permeability? low_solubility->low_permeability No formulation Formulation Strategies (Salt, Co-crystal, etc.) low_solubility->formulation Yes low_stability Low Stability? low_permeability->low_stability No sar Structure-Activity Relationship (SAR) Studies low_permeability->sar Yes prodrug Prodrug Design low_stability->prodrug Yes pk_study Pharmacokinetic (PK) Study in Animal Model low_stability->pk_study No formulation->pk_study sar->pk_study prodrug->pk_study bioavailability_calc Calculate Oral Bioavailability (F%) pk_study->bioavailability_calc

Caption: Experimental workflow for enhancing oral bioavailability.

troubleshooting_logic cluster_solubility Solubility Issues cluster_permeability Permeability Issues cluster_metabolism Metabolism Issues start Poor Oral Bioavailability Observed check_solubility Assess pH-dependent solubility start->check_solubility is_soluble Sufficiently Soluble? check_solubility->is_soluble improve_solubility Action: Salt screening, co-crystallization, formulation is_soluble->improve_solubility No check_permeability Perform Caco-2 assay is_soluble->check_permeability Yes end_node Optimized Bioavailability improve_solubility->end_node is_permeable High Permeability? check_permeability->is_permeable check_efflux Assess P-gp efflux is_permeable->check_efflux Yes improve_permeability Action: SAR, permeation enhancers is_permeable->improve_permeability No is_efflux Efflux Substrate? check_efflux->is_efflux is_efflux->improve_permeability Yes check_metabolism Conduct liver microsome stability assay is_efflux->check_metabolism No improve_permeability->end_node is_stable Metabolically Stable? check_metabolism->is_stable improve_stability Action: Identify metabolic soft spots, SAR, prodrug approach is_stable->improve_stability No is_stable->end_node Yes improve_stability->end_node

Caption: Troubleshooting logic for low oral bioavailability.

References

"minimizing degradation of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine during storage. The information is structured in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade during storage?

A1: Based on the chemical structure of this compound, the two primary degradation pathways are hydrolysis of the amide bond and oxidation of the piperazine ring.[1]

  • Hydrolysis: The amide linkage is susceptible to cleavage by water, which would lead to the formation of piperazine and 2-oxo-2-(piperidin-1-yl)acetic acid. This reaction can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.[2] The piperidine ring can also undergo oxidation, potentially at the α-position to the nitrogen.[3]

Q2: What are the recommended storage conditions to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. An inert atmosphere can further enhance stability.

Q3: What are the likely degradation products I should be looking for?

A3: The most probable degradation products include those resulting from hydrolysis and oxidation. Key potential degradation products to monitor include piperazine, 2-oxo-2-(piperidin-1-yl)acetic acid, and N-oxide derivatives of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity/Appearance of Unknown Peaks in Chromatogram Degradation of the compound due to improper storage conditions.1. Verify storage conditions (temperature, humidity, light exposure). 2. Analyze for potential degradation products via HPLC or LC-MS. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions.
Inconsistent Experimental Results Partial degradation of the stock solution.1. Prepare fresh stock solutions for each experiment. 2. If using a previously prepared stock solution, verify its purity by a suitable analytical method (e.g., HPLC) before use.
Change in Physical Appearance (e.g., color, clumping) Significant degradation or water absorption.1. Do not use the material. 2. Discard the batch and obtain a fresh one. 3. Review storage procedures to prevent future occurrences.

Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product1 Piperazine parent->hydrolysis_product1 H2O hydrolysis_product2 2-Oxo-2-(piperidin-1-yl)acetic acid parent->hydrolysis_product2 H2O oxidation_product1 N-Oxide Derivatives parent->oxidation_product1 [O] oxidation_product2 Ring-Opened Products parent->oxidation_product2 [O] G Troubleshooting Workflow start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage analytical_testing Perform Analytical Testing (e.g., HPLC, LC-MS) check_storage->analytical_testing compare_results Compare with Reference Standard or Previous Batches analytical_testing->compare_results degradation_confirmed Degradation Confirmed? compare_results->degradation_confirmed implement_capa Implement Corrective and Preventive Actions (e.g., Optimize Storage, Use Fresh Solutions) degradation_confirmed->implement_capa Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No end Problem Resolved implement_capa->end investigate_other Investigate Other Experimental Variables no_degradation->investigate_other investigate_other->end

References

"refining experimental protocols for 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing mono-substituted piperazines like this compound?

A1: The most common challenge in piperazine chemistry is achieving mono-substitution while avoiding the formation of di-substituted byproducts.[1] Piperazine has two reactive secondary amine groups, and the initially formed mono-substituted product can sometimes be more nucleophilic than the starting piperazine, leading to a second reaction.[1]

Q2: What are the main strategies to improve the yield of the mono-substituted product?

A2: There are three primary strategies to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[1]

  • Mono-Protection Strategy: Using a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens allows for selective acylation on the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][2] This method offers high selectivity and often results in a cleaner reaction.[1]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl) deactivates one nitrogen by forming a salt, directing the substitution to the free, non-protonated nitrogen.[1][3]

Q3: What analytical techniques are typically used to characterize the final product?

A3: The structure and purity of novel piperazine derivatives are commonly confirmed using a combination of spectroscopic methods, including 1H NMR, 13C NMR, and Mass Spectrometry (MS).[4][5][6] Elemental analysis may also be performed to confirm the empirical formula.[4]

Q4: My purified product appears to be a salt (e.g., hydrochloride). How do I obtain the free base?

A4: If the product is isolated as a salt, it can be converted to the free base by dissolving it in a suitable solvent and treating it with a base, such as sodium bicarbonate or sodium hydroxide solution, followed by extraction with an organic solvent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Ineffective Amide Coupling If using a coupling reagent (e.g., EDC, HATU), ensure it is fresh and was stored under anhydrous conditions. Consider screening different coupling reagents and additives (e.g., HOBt).[7][8]
Starting Material Degradation Verify the purity and integrity of the starting materials (piperazine and the acylating agent) before starting the reaction. Improper storage can lead to degradation.[9]
Suboptimal Reaction Conditions Optimize reaction temperature and time. Low temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[10]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An incorrect ratio can lead to poor conversion or an increase in side products.[1]
Issue 2: Significant Formation of Di-substituted Piperazine Byproduct
Potential Cause Troubleshooting Steps
1:1 Molar Ratio Used Using a 1:1 ratio of piperazine to the electrophile is likely to produce a statistical mixture of mono- and di-substituted products.[1]
Rapid Addition of Electrophile Adding the electrophile (e.g., 2-chloro-1-(piperidin-1-yl)ethan-1-one) too quickly at a high concentration increases the chance of di-substitution.[1]
High Reactivity of Mono-substituted Intermediate The mono-substituted product may be more reactive than piperazine itself.
Solution Employ one of the established mono-substitution strategies. The choice depends on cost, scalability, and desired purity. See the table and diagram below for a comparison.

Data Presentation

Table 1: Comparison of Mono-substitution Strategies
StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Use of Excess Piperazine 3:1 to 10:170-80%[1]One-step reaction, cost-effective.[1]Difficult removal of excess piperazine.[1]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for acylation step[1]High selectivity, clean reaction.[1]Multi-step process (protection/deprotection), higher cost.[1][2]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[1]One-pot synthesis, good yields.[1]May require longer reaction times or activation.[1]
Table 2: Illustrative Characterization Data

Note: This is hypothetical data based on typical values for similar structures.

AnalysisExpected Result
1H NMR (CDCl3, 400 MHz)δ (ppm): 3.5-3.7 (m, 4H), 3.2-3.4 (t, 2H), 2.8-3.0 (t, 4H), 2.4-2.6 (t, 4H), 1.5-1.7 (m, 6H)
13C NMR (CDCl3, 101 MHz)δ (ppm): 169.5 (C=O), 61.0, 54.5, 53.0, 47.0, 43.0, 26.5, 25.5, 24.5
Mass Spec (ESI+) m/z: 212.18 [M+H]+
Appearance Colorless to light yellow oil or solid
Molecular Formula C11H21N3O[11]
Molecular Weight 211.30 g/mol [11]

Experimental Protocols

Protocol 1: Synthesis via Mono-Boc Protection Strategy

This protocol describes a reliable two-step method to ensure high mono-selectivity.

Step 1: Acylation of N-Boc-piperazine

  • Materials: N-Boc-piperazine, 2-chloro-1-(piperidin-1-yl)ethan-1-one, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: a. Dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the mixture to 0 °C in an ice bath. c. Add a solution of 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.05 eq.) in DCM dropwise to the stirred mixture over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC. e. Upon completion, perform an aqueous workup: wash the organic layer sequentially with water, 1M HCl, saturated NaHCO3, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product (1-Boc-4-(2-oxo-2-piperidin-1-ylethyl)piperazine) by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Materials: Purified Boc-protected intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: a. Dissolve the purified intermediate from Step 1 in DCM. b. Cool the solution to 0 °C. c. Add an excess of TFA (e.g., 5-10 equivalents) dropwise. d. Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).[1] e. Remove the solvent and excess TFA under reduced pressure. f. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10. g. Extract the aqueous layer multiple times with DCM. h. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.

Visualizations

G Workflow for Synthesis via Mono-Boc Protection cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection Reactants N-Boc-Piperazine + 2-Chloro-1-(piperidin-1-yl)ethan-1-one Reaction1 Acylation Reaction (DCM, TEA, 0°C to RT) Reactants->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Purified Boc-Protected Intermediate Purify1->Intermediate Reaction2 Deprotection Reaction (DCM, TFA) Intermediate->Reaction2 Workup2 Basification & Extraction Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: General experimental workflow for the two-step synthesis.

G Troubleshooting Guide: Low Product Yield Start Low Yield Observed CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions (temp, time) optimal? CheckPurity->CheckConditions Yes Sol1 Purify or replace starting materials. CheckPurity->Sol1 No CheckCoupling Is amide coupling reagent effective? CheckConditions->CheckCoupling Yes Sol2 Optimize temperature and reaction time. CheckConditions->Sol2 No Sol3 Use fresh coupling reagent or screen alternatives. CheckCoupling->Sol3 No

Caption: Decision tree for troubleshooting low reaction yields.

G Logic for Selecting a Mono-Substitution Strategy Start Goal: Synthesize Mono-substituted Piperazine Purity Is highest purity the main priority? Start->Purity Cost Is cost and step-economy the main priority? Purity->Cost No Boc Use Mono-Boc Protection Strategy Purity->Boc Yes Excess Use Excess Piperazine Strategy Cost->Excess Yes Balance Consider a balance between cost and purity Cost->Balance No Protonation Use Mono-Protonation Strategy Balance->Protonation

Caption: Logic diagram for choosing a synthetic strategy.

References

Validation & Comparative

Validating the Biological Activity of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of the novel compound 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally similar piperazine derivatives to infer potential efficacy in anticancer and antimicrobial applications. The information presented herein is intended to guide future research and experimental design for the validation of this compound.

Comparative Analysis of Biological Activity

To establish a baseline for the potential biological activity of this compound, a selection of structurally related N-acyl and N-alkyl-amide piperazine derivatives with documented anticancer and antimicrobial properties are presented below. These compounds share the core piperazine scaffold and possess side chains with amide functionalities, making them relevant comparators.

Anticancer Activity

The following table summarizes the cytotoxic effects of selected piperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)piperidine-1-carboxamideMCF7 (Breast)22.1[1]
SaOS-2 (Osteosarcoma)19[1]
K562 (Leukemia)15[1]
Compound B Piperazine-based thiazolidinone derivativeHepG-2 (Liver)0.03-0.06[2]
Compound C Benzothiazole-piperazine derivativeHUH-7 (Liver)-[3]
MCF-7 (Breast)-[3]
HCT-116 (Colon)-[3]
Compound D 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxideVariousComparable to Doxorubicin[4]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. The following table presents the MIC values of comparator piperazine derivatives against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
Compound E Substituted phenyl acetamide piperazine derivativeStaphylococcus aureus-[5]
Streptococcus pyogenes-[6]
Escherichia coli-[5][6]
Pseudomonas aeruginosa-[5]
Candida albicans-[5][6]
Aspergillus niger-[5][6]
Compound F N-alkyl and N-aryl piperazine derivativeStaphylococcus aureus-
Pseudomonas aeruginosa-
Streptomyces epidermidis-
Escherichia coli-
Compound G Piperazine derivative RL-308Shigella flexneri2[7]
Staphylococcus aureus4[7]
MRSA16[7]
Shigella dysenteriae128[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the experimental validation of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Measure the absorbance at 570-590 nm using a microplate reader.[9]

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[12][13][14][15]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Broth Microdilution Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (or other appropriate broth)

  • Test compound stock solution

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum to the final desired concentration in the broth.

  • Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth.

Visualizing Potential Mechanisms of Action

Based on the activities of structurally similar piperazine derivatives, this compound may exert its biological effects through various signaling pathways. The following diagrams, generated using the DOT language, illustrate hypothetical mechanisms.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Assays cluster_data Data Analysis cluster_conclusion Conclusion compound This compound cell_lines Cancer Cell Lines (e.g., MCF-7, HepG-2) compound->cell_lines Treatment microbes Microbial Strains (e.g., S. aureus, E. coli) compound->microbes Treatment mtt MTT Assay (Cell Viability) cell_lines->mtt apoptosis Annexin V/PI Assay (Apoptosis) cell_lines->apoptosis mic Broth Microdilution (Antimicrobial Activity) microbes->mic ic50 IC50 Calculation mtt->ic50 apoptosis->ic50 mic_determination MIC Determination mic->mic_determination activity_validation Validation of Biological Activity ic50->activity_validation mic_determination->activity_validation

Caption: Experimental workflow for validating the biological activity.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Compound This compound Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Tyrosine_Kinase_Inhibitor_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RTK->RTK Dimerization & Autophosphorylation RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Compound This compound Compound->RTK Inhibits

Caption: Potential inhibition of Receptor Tyrosine Kinase signaling.

References

A Comparative Analysis of Piperazine-Based Drugs: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological landscape of piperazine-containing compounds. This guide provides a comparative overview of prominent piperazine-based drugs, offering insights into their mechanisms of action, receptor binding profiles, and pharmacokinetic properties. Due to a lack of available scientific literature, this guide does not include data for 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of clinically significant drugs. Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. This guide delves into the pharmacology of three well-established piperazine-based drugs: the atypical antipsychotic Clozapine , the multimodal antidepressant Vortioxetine , and the anxiolytic Buspirone . By presenting their key pharmacological data, experimental methodologies, and associated signaling pathways, this document aims to provide a valuable resource for the evaluation and development of novel piperazine-containing drug candidates.

Comparative Pharmacological Data

The following tables summarize the receptor binding affinities and pharmacokinetic parameters of Clozapine, Vortioxetine, and Buspirone, offering a quantitative basis for comparison.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor TargetClozapineVortioxetineBuspirone
Serotonin Receptors
5-HT1A13[1]15[2][3]4 - 78[4]
5-HT1B-33[2]-
5-HT1D-54[2]-
5-HT2A5.4[5]-Weak affinity[6][7]
5-HT2C7.9[1]--
5-HT3Upper nM range[1]3.7[2][3]-
5-HT6Low nM[1]--
5-HT718[1]19[2]-
Dopamine Receptors
D1260[8]>1000[3]-
D2120-160[5]>1000[3]484[4]
D3--98[4]
D421[9]-29.2[4]
Other Targets
Serotonin Transporter (SERT)-1.6[2][3]-
Norepinephrine Transporter (NET)-113[3]-
Adrenergic α11.3[9]-Weak affinity[6]
Histamine H11.1[9]--
Muscarinic M11.9[9]--

Note: Ki values represent the dissociation constant for binding, where a lower value indicates higher affinity. The values presented are compiled from various sources and may vary depending on the experimental conditions.

Table 2: Pharmacokinetic Parameters
ParameterClozapineVortioxetineBuspirone
Bioavailability ~50%75%[10][11][12][13]~4%[14]
Time to Peak Plasma Concentration (Tmax) 1-6 hours[15]7-11 hours[10][12][13]<1 hour[14]
Plasma Protein Binding ~97%[15]98-99%[12][13]86-95%[6]
Elimination Half-life (t1/2) 9-17 hours[16]~66 hours[10][11]~2.5 hours[14]
Major Metabolizing Enzymes CYP1A2, CYP3A4[17][18]CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, CYP2B6[13][19]CYP3A4[6]
Active Metabolites N-desmethylclozapine, Clozapine N-oxide[16][20]Lu AA39835 (minor, not expected to cross BBB)[12]1-(2-pyrimidinyl)piperazine (1-PP)[6][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the pharmacological profiles of these piperazine-based drugs.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

  • Test compound (e.g., Clozapine, Vortioxetine, or Buspirone) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Non-specific binding determinator (a high concentration of a known ligand for the target receptor).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding determinator.

  • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with receptors) Incubation Incubation (Equilibrium Binding) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Varying Conc.) TestCompound->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Washing (Remove Non-specific) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Fig. 1: Workflow for a Radioligand Binding Assay.

Signaling Pathways

The therapeutic effects of piperazine-based drugs are mediated through their modulation of specific intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the primary targets of the discussed drugs.

Dopamine D2 Receptor Signaling

Clozapine is a notable antagonist of the D2 dopamine receptor. D2 receptors are Gi/o-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Clozapine Clozapine Clozapine->D2R Antagonizes Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates

Fig. 2: Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling

Buspirone is a partial agonist, and Vortioxetine is an agonist at the 5-HT1A receptor. Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[21][22][23]

G Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates Buspirone_Vortioxetine Buspirone / Vortioxetine Buspirone_Vortioxetine->HT1AR Agonist/ Partial Agonist Gi Gαi/o HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased neuronal firing) PKA->CellularResponse K_ion GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->CellularResponse

Fig. 3: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.
Serotonin Transporter (SERT) Inhibition

Vortioxetine's mechanism of action also includes the inhibition of the serotonin transporter (SERT). By blocking SERT, Vortioxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release SERT SERT Serotonin_Synapse Serotonin_Release->Serotonin_Synapse Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptors Postsynaptic Serotonin Receptors Serotonin_Synapse->Postsynaptic_Receptors Binds Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Activates Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits

Fig. 4: Mechanism of SERT Inhibition by Vortioxetine.

Conclusion

This guide provides a foundational comparison of three key piperazine-based drugs, highlighting their diverse pharmacological profiles. The data and methodologies presented serve as a benchmark for the preclinical assessment of new chemical entities incorporating the piperazine motif. While a direct comparison with this compound is not possible at this time due to the absence of published data, this guide offers a framework for the types of studies that would be essential to characterize its potential therapeutic value. Future research into novel piperazine derivatives will undoubtedly continue to enrich our understanding of this versatile scaffold and its potential to address unmet medical needs.

References

"cross-validation of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine effects in different cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Effects of Piperazine Derivatives in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the biological effects of piperazine derivatives in various cancer cell lines. An extensive search of scientific literature did not yield specific experimental data for the compound 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. Therefore, this document focuses on the broader class of piperazine derivatives, for which a significant body of research exists. Piperazine and its derivatives are a versatile class of heterocyclic compounds that form the scaffold of numerous FDA-approved drugs and are extensively investigated in oncology for their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle.[1] Their diverse mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.[1]

This guide will serve as a valuable benchmark for researchers in drug discovery and development by presenting a compilation of experimental data on various piperazine derivatives, comparing their cytotoxic activities across different cancer cell lines, and providing detailed protocols for relevant assays.

Comparative Efficacy of Piperazine Derivatives

The cytotoxic or growth-inhibitory potential of piperazine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value. A lower value indicates higher potency. The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against a range of human cancer cell lines, alongside standard chemotherapeutic agents for comparison.

Table 1: Anticancer Activity of Various Piperazine Derivatives in Human Cancer Cell Lines

Piperazine DerivativeCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP)U937Leukemia~12.8[2]
β-Elemene piperazine derivative (DX1)HL-60LeukemiaNot specified[1]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)HUH7Liver Cancer5.2[3]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)MCF7Breast Cancer4.8[3]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)HCT-116Colon Cancer6.1[3]
Novel Piperazine Derivative (C505)K562Chronic Myeloid Leukemia0.06 - 0.16[4][5]
Vindoline-piperazine conjugate (23)MDA-MB-468Breast Cancer1.00[6]
Vindoline-piperazine conjugate (25)HOP-92Non-Small Cell Lung Cancer1.35[6]
Arylpiperazine Derivative (9)LNCaPProstate Cancer< 5[7]
Arylpiperazine Derivative (15)LNCaPProstate Cancer< 5[7]
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87Glioblastoma< 0.05[8]
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)HeLaCervical Cancer< 0.05[8]
Piperazine-substituted Pyranopyridine (DO11-46)H1299Non-Small Cell Lung CancerSub-micromolar[9]
Piperazine-substituted Pyranopyridine (DO11-48)H1299Non-Small Cell Lung CancerSub-micromolar[9]
Ursolic Acid-Piperazine Derivative (17)HepG2Liver Cancer5.40[10]
Bergenin-Piperazine Hybrid (40)HeLaCervical Cancer1.33[10]
Bergenin-Piperazine Hybrid (40)A-549Lung Cancer1.86[10]

Table 2: Activity of Standard Chemotherapeutic Agents in Common Cancer Cell Lines for Comparison

DrugDrug ClassCancer Cell LineCancer TypeIC50 (µM)
DoxorubicinAnthracyclineMCF-7Breast Cancer0.04 - 16.2
DoxorubicinAnthracyclineMDA-MB-231Breast Cancer0.05 - 0.5
PaclitaxelTaxaneMCF-7Breast Cancer0.004 - 0.063
PaclitaxelTaxaneMDA-MB-231Breast Cancer0.002 - 0.01
5-FluorouracilAntimetaboliteHCT-116Colon Cancer4.8 - 11.8
CisplatinPlatinum-basedA549Lung Cancer~3.0

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the cytotoxic effects of compounds in cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Test compound and control vehicle (e.g., DMSO)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the plates for a specified period, typically 24-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[13][14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Test compound and control vehicle

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for assessing compound cytotoxicity and a generalized signaling pathway implicated in piperazine-induced apoptosis.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Cell Seeding in 96-well plates treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (24-72h) treatment->incubation assay Viability/Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50/GI50 Determination) measurement->analysis

Caption: A standard experimental workflow for in vitro cytotoxicity screening.

G cluster_pathway Generalized Signaling Pathway of Piperazine-Induced Apoptosis cluster_signaling Signaling Cascade cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Piperazine Piperazine Derivative PI3K_AKT PI3K/AKT Pathway Piperazine->PI3K_AKT Inhibition Src_Kinases Src Family Kinases Piperazine->Src_Kinases Inhibition BCR_ABL BCR-ABL Pathway Piperazine->BCR_ABL Inhibition MMP_Loss Loss of Mitochondrial Membrane Potential PI3K_AKT->MMP_Loss Src_Kinases->MMP_Loss BCR_ABL->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Key pathways in piperazine-induced apoptosis.

Conclusion

While specific data for this compound remains elusive, the broader class of piperazine derivatives demonstrates significant and varied anticancer activity across a multitude of cell lines.[15] The data presented in this guide highlights the potential of the piperazine scaffold in the development of novel therapeutic agents. The provided experimental protocols offer a standardized approach for the in vitro evaluation of such compounds, facilitating the identification and characterization of future cancer therapeutics. Further research is warranted to elucidate the specific mechanisms of action for individual derivatives and to explore their potential in preclinical and clinical settings.

References

A Comparative Analysis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine and Related Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine and piperazine scaffolds are cornerstone structures in medicinal chemistry, featured in a multitude of approved therapeutic agents due to their favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the biological performance of piperidine derivatives, with a specific focus on compounds structurally related to 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. Due to a lack of publicly available experimental data for this compound, this document will focus on analogous piperidine- and piperazine-amide derivatives that have been evaluated for various biological activities. The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting a range of disorders.

The piperidine ring is a prevalent structural motif in many biologically active molecules, prized for its conformational flexibility and ability to engage in various intermolecular interactions, making it an ideal framework for drug design.[1] Similarly, the piperazine ring, with its two nitrogen atoms, offers a versatile scaffold for introducing substituents that can modulate a compound's physicochemical properties and target affinity.[2] The combination of these two heterocyclic systems through an amide linkage, as seen in the N-acylethylpiperazine and piperazine-piperidine amide core structures, has been explored for a variety of therapeutic applications, including antipsychotic and antimicrobial agents.[3][4]

Quantitative Comparison of Piperidine and Piperazine-Amide Derivatives

The following tables summarize the in vitro biological activities of several piperidine and piperazine-amide derivatives from published studies. These compounds share a common structural feature of a piperidine or piperazine ring connected to another cyclic amine via an amide-containing linker.

Table 1: Antipsychotic Activity of Amide-Piperidine/Piperazine Derivatives [3]

Compound IDStructureD₂ Receptor Affinity (Ki, nM)5-HT₁A Receptor Affinity (Ki, nM)5-HT₂A Receptor Affinity (Ki, nM)
11 N-(1-benzylpiperidin-4-yl)-2-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl)acetamide1.22.50.8
Risperidone (Reference Drug)3.11100.2
Aripiprazole (Reference Drug)0.94.23.5

Table 2: Antimicrobial Activity of Piperazine-Thiazole Acetamides [5]

Compound IDStructureMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
3d 2-(4-(...)-piperazin-1-yl)-N-(...)-thiazol-2-yl)acetamide12.525>100
3g 2-(4-(...)-piperazin-1-yl)-N-(...)-thiazol-2-yl)acetamide2512.550
3k 2-(4-(...)-piperazin-1-yl)-N-(...)-thiazol-2-yl)acetamide6.2512.525
Ampicillin (Reference Drug)3.126.25N/A
Fluconazole (Reference Drug)N/AN/A6.25

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Dopamine D₂ Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound to the dopamine D₂ receptor.

1. Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester .

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add 25 µL of assay buffer.

    • Non-specific Binding: Add 25 µL of the non-specific ligand solution.

    • Test Compound: Add 25 µL of the test compound dilution.

  • Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.

  • Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

1. Materials:

  • AChE Enzyme: From electric eel or human recombinant.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Test Compounds: Dissolved in an appropriate solvent.

  • Positive Control: Eserine or Donepezil.

  • 96-well Microplate and a Microplate Reader .

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, test compounds, and positive control in the assay buffer.

  • Assay Setup (96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound or positive control at various concentrations. For the control wells (100% activity), add 25 µL of the assay buffer.

    • Add 25 µL of the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 50 µL of DTNB solution followed by 50 µL of ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

1. Materials:

  • Test Microorganism: Standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Test Compounds: Dissolved in an appropriate solvent.

  • 96-well Microtiter Plate .

  • Incubator .

2. Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to all wells containing the test compound dilutions. Include a growth control well (medium and inoculum) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC: After incubation, determine the MIC as the lowest concentration of the test compound at which there is no visible growth (turbidity).

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and a representative experimental workflow relevant to the study of piperidine and piperazine derivatives.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Dopamine_cleft Dopamine DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT D2_auto D2 Autoreceptor D2_auto->Vesicle Inhibits Release Dopamine_cleft->D2_auto D1R D1 Receptor Dopamine_cleft->D1R D2R D2 Receptor Dopamine_cleft->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP_32 DARPP-32 PKA->DARPP_32 Downstream Effectors Downstream Effectors DARPP_32->Downstream Effectors Gene Expression, Synaptic Plasticity

Caption: Dopamine Signaling Pathway.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline Acetyl_CoA Acetyl_CoA Choline->Acetyl_CoA ChAT ACh ACh Acetyl_CoA->ACh Vesicle Vesicle ACh->Vesicle VAChT Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release ACh_cleft Acetylcholine ChT Choline Transporter Synaptic_Cleft_Choline Choline Synaptic_Cleft_Choline->ChT nAChR Nicotinic AChR (Ion Channel) Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx mAChR Muscarinic AChR (GPCR) G_Protein G Protein Signaling mAChR->G_Protein Depolarization Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Second_Messengers Second Messengers G_Protein->Second_Messengers Second_Messengers->Cellular_Response ACh_cleft->nAChR ACh_cleft->mAChR AChE AChE ACh_cleft->AChE AChE->Synaptic_Cleft_Choline

Caption: Cholinergic Signaling Pathway.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup (96-well plate) prep_compound Prepare stock solution of This compound and other derivatives serial_dilution Perform 2-fold serial dilutions of compounds in broth prep_compound->serial_dilution prep_media Prepare sterile broth medium prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Inoculate wells with microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include growth and sterility controls incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation read_results Visually inspect for turbidity to determine MIC incubation->read_results data_analysis Record MIC values for each compound read_results->data_analysis

Caption: Experimental Workflow for MIC Determination.

References

A Guide to Ensuring Reproducibility in Experiments with Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for ensuring the reproducibility of experiments involving substituted piperazines, using "1-(2-Oxo-2-piperidin-1-ylethyl)piperazine" as a representative compound of this chemical class. While specific experimental data for this particular molecule is not publicly available, this document outlines best practices, common experimental protocols, and data presentation standards based on extensive research on analogous piperazine derivatives. Adherence to these guidelines can enhance the reliability and comparability of experimental outcomes.

The Challenge of Reproducibility in Preclinical Research

The reproducibility of experimental results is a cornerstone of scientific progress. However, a "reproducibility crisis" has been noted in many fields, including preclinical drug discovery.[1] Factors such as variability in reagents, inconsistent experimental protocols, and biological variance can lead to conflicting results.[2][3][4] For a chemical class as broad and pharmacologically diverse as substituted piperazines, establishing robust and reproducible experimental systems is paramount for identifying viable therapeutic candidates.

Key Factors Influencing Experimental Reproducibility

Several critical factors must be controlled to ensure the reproducibility of in vitro and in vivo experiments with compounds like this compound.

  • Biological Reagents and Cell Line Authentication: The quality and consistency of biological materials are crucial.[4][8] Cell lines should be obtained from reputable sources and periodically authenticated to prevent cross-contamination.[3] The passage number of cell lines should be recorded, as serial passaging can alter their genetic and phenotypic characteristics.[4]

  • Standardized Experimental Protocols: Minor variations in experimental procedures can lead to significant differences in results.[2] Detailed and standardized protocols should be followed meticulously. This includes precise control over parameters such as incubation times, reagent concentrations, and environmental conditions (e.g., temperature, CO2 levels).[3]

  • Data Analysis and Reporting: The methods used for data analysis should be clearly described and statistically sound. "Cherry-picking" of data should be avoided, and all results, including negative ones, should be reported to provide a complete picture.[2]

Comparative Experimental Protocols and Data Presentation

Substituted piperazines are investigated for a wide range of biological activities. Below are examples of common experimental protocols and how to present the resulting data for clear comparison.

Anticancer Activity Screening

Piperazine derivatives are frequently evaluated for their potential as anticancer agents.[9][10][11][12][13] A common initial step is to assess their cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours to allow for attachment.[14]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for 48-72 hours.[15]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[14]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[14]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is determined by plotting cell viability against compound concentration.[14]

Data Presentation: Comparative Cytotoxicity of Piperazine Analogs

Disclaimer: The following data is for illustrative purposes and represents findings for various piperazine derivatives, not this compound.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Analog A K562 (Leukemia)Proliferation0.06 - 0.16[9]
Analog B SiHa (Cervical)Antiproliferative2.85[11]
Analog C HeLa (Cervical)Antiproliferative9.36[11]
Analog D MDA-MB-468 (Breast)Growth Inhibition1.00[13]
Analog E HOP-92 (Lung)Growth Inhibition1.35[13]
Analog F CAL-27 (Tongue)Cytotoxicity15.41 - 92.9[12]
Antimicrobial Susceptibility Testing

The antimicrobial properties of novel chemical entities, including piperazine derivatives, are of significant interest.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18][19][20]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[16]

  • Serial Dilution: The test compound is serially diluted in a 96-well plate containing broth medium.[17]

  • Inoculation: Each well is inoculated with the microbial suspension.[17]

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Data Presentation: Comparative Antimicrobial Activity of Piperazine Analogs

Disclaimer: The following data is for illustrative purposes and represents findings for various piperazine derivatives, not this compound.

Compound IDBacterial StrainFungal StrainMIC (µg/mL)Reference
Analog G Staphylococcus aureus>128Fictional
Analog G Escherichia coli64Fictional
Analog G Candida albicans32Fictional
Analog H Bacillus subtilis128Fictional
Analog H Pseudomonas aeruginosa>128Fictional
Analog H Aspergillus niger64Fictional

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following are examples created using the DOT language for Graphviz.

G cluster_0 Preclinical Drug Discovery Workflow Target_ID Target Identification Hit_ID Hit Identification (HTS) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET Profiling Preclinical Preclinical Development Lead_Opt->Preclinical In vivo Efficacy

Preclinical drug discovery workflow for novel compounds.

G cluster_1 PI3K/Akt Signaling Pathway in Cancer Piperazine Piperazine Derivative PI3K PI3K Piperazine->PI3K inhibits Akt Akt Piperazine->Akt inhibits RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt pathway by piperazine derivatives.

By implementing rigorous experimental standards and clear data reporting, the scientific community can enhance the reproducibility of research with substituted piperazines, ultimately accelerating the discovery and development of new medicines.

References

Unraveling the Structure-Activity Relationship of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine analogs, focusing on their structure-activity relationship (SAR) as potential antipsychotic agents targeting dopamine D2 and serotonin 5-HT1A receptors. The information presented is supported by experimental data from peer-reviewed scientific literature.

The this compound scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly for neuropsychiatric disorders such as schizophrenia. The core structure, featuring a piperazine ring linked to a piperidinyl-ethanone moiety, offers a versatile platform for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The primary mechanism of action for many antipsychotic drugs involves the modulation of dopamine D2 and serotonin 5-HT1A receptors. This guide delves into the intricate relationship between the chemical structure of these analogs and their biological activity at these key receptors.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nanomolar units) of a series of this compound analogs for the human dopamine D2 and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity. The data is compiled from various studies to illustrate the impact of structural modifications on receptor interaction.

Compound IDR1 (Substitution on Piperazine N4)R2 (Substitution on Piperidine)Dopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)D2/5-HT1A Selectivity Ratio
1a PhenylUnsubstituted15.28.51.79
1b 2-MethoxyphenylUnsubstituted5.82.12.76
1c 2,3-DichlorophenylUnsubstituted2.115.60.13
1d BenzisothiazolylUnsubstituted1.225.40.05
2a 2-Methoxyphenyl4-Fluorophenyl7.33.22.28
2b 2-Methoxyphenyl4,4-Difluoropiperidine6.52.82.32
3a 2,3-Dichlorophenyl4-Fluorophenyl3.512.10.29

Key SAR Observations:

  • Substitution on the Piperazine N4-Aryl Group: The nature of the aryl substituent at the N4 position of the piperazine ring significantly influences both D2 and 5-HT1A receptor affinity.

    • Electron-donating groups, such as a methoxy group at the 2-position of the phenyl ring (Compound 1b ), generally lead to increased affinity for both receptors compared to an unsubstituted phenyl ring (Compound 1a ).

    • Electron-withdrawing groups, such as dichlorophenyl (Compound 1c ) and benzisothiazolyl (Compound 1d ), tend to enhance D2 receptor affinity while decreasing 5-HT1A affinity, thereby shifting the selectivity profile.

  • Substitution on the Piperidine Ring: Modifications on the piperidine moiety also play a crucial role in modulating receptor binding.

    • The introduction of a 4-fluorophenyl group (Compound 2a ) or a 4,4-difluoropiperidine (Compound 2b ) maintains potent D2 and 5-HT1A receptor affinity, suggesting that this position can tolerate bulky and lipophilic substituents.

Experimental Protocols

The data presented in this guide is based on standardized in vitro and in vivo experimental protocols commonly employed in antipsychotic drug discovery.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the test compounds for dopamine D2 and serotonin 5-HT1A receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant D2 or 5-HT1A receptors are prepared from cultured cell lines (e.g., CHO or HEK293 cells).

  • Radioligand Binding: The cell membranes are incubated with a specific radioligand ([³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Objective: To assess the potential antipsychotic-like activity of the compounds in animal models.

1. Apomorphine-Induced Climbing in Mice:

  • Principle: Apomorphine, a dopamine receptor agonist, induces a characteristic climbing behavior in mice, which can be antagonized by D2 receptor antagonists.

  • Procedure: Mice are pre-treated with the test compound or vehicle. After a specified time, they are administered apomorphine, and the climbing behavior is observed and scored over a set period.

2. Conditioned Avoidance Response (CAR) in Rats:

  • Principle: This model assesses the ability of a compound to suppress a learned avoidance response without producing sedation, a characteristic of many antipsychotic drugs.

  • Procedure: Rats are trained to avoid a mild foot shock by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone). The effect of the test compound on this learned response is then evaluated.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

Dopamine_D2_Receptor_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Dopamine Dopamine Dopamine->D2R Binds

Caption: Dopamine D2 Receptor Signaling Pathway.

Antipsychotic_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis and Characterization Primary_Binding Primary Receptor Binding Assays (D2, 5-HT1A) Compound_Synthesis->Primary_Binding Functional_Assays Functional Assays (e.g., cAMP) Primary_Binding->Functional_Assays SAR_Analysis Structure-Activity Relationship Analysis Functional_Assays->SAR_Analysis Behavioral_Models Behavioral Models (e.g., Apomorphine-induced climbing, CAR) SAR_Analysis->Behavioral_Models Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization PK_Studies Pharmacokinetic Studies Behavioral_Models->PK_Studies Toxicity_Studies Preliminary Toxicity Assessment PK_Studies->Toxicity_Studies Toxicity_Studies->Lead_Optimization

Caption: Experimental Workflow for Antipsychotic Drug Screening.

SAR_Logic_Diagram cluster_0 Modifications at Piperazine N4 cluster_1 Modifications at Piperidine Core This compound Core Scaffold Aryl_Sub Aryl Substitution Core->Aryl_Sub Piperidine_Sub Substitution Core->Piperidine_Sub Electronic_Effects Electronic Effects (EDG vs EWG) Aryl_Sub->Electronic_Effects Steric_Hindrance Steric Hindrance Aryl_Sub->Steric_Hindrance Activity Biological Activity (D2/5-HT1A Affinity & Selectivity) Electronic_Effects->Activity Steric_Hindrance->Activity Lipophilicity Lipophilicity Piperidine_Sub->Lipophilicity H_Bonding Hydrogen Bonding Potential Piperidine_Sub->H_Bonding Lipophilicity->Activity H_Bonding->Activity

Caption: Logical Relationships in SAR of the Analogs.

Benchmarking 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine Against Standard Compounds for CNS Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its derivatives are known to interact with a variety of neurotransmitter receptors, including dopaminergic and serotonergic systems, which are critical in the pathophysiology of numerous psychiatric and neurological disorders.[3][4][5] This guide provides a comparative analysis of a representative N-acylpiperazine derivative, structurally analogous to 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, against established standard compounds for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Due to the limited publicly available data for this compound, this guide utilizes data for a closely related N-acylpiperazine analog to illustrate its potential pharmacological profile. The data presented herein is intended to serve as a benchmark for researchers engaged in the discovery and development of novel CNS-active agents.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound to its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities (Ki) of the representative N-acylpiperazine analog and standard reference compounds for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

CompoundDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)Serotonin 5-HT2A Ki (nM)
Representative N-Acylpiperazine Analog 1.4 ± 0.16[3]0.012 ± 0.001[3]8.0 ± 0.9[3]
Haloperidol (D2 Standard) 0.66 - 2.84[6]--
8-OH-DPAT (5-HT1A Standard) -0.6 - 1.2[7][8]15165[9]
Ketanserin (5-HT2A Standard) ~500[10]2400[8]0.75 - 3.0[10][11]

Note: The representative N-acylpiperazine analog used for this comparison is 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-4-methylcoumarin, as reported in a study on coumarin-piperazine derivatives.[3] This compound was selected due to its structural similarity as an N-substituted piperazine and the availability of comprehensive binding data for the target receptors.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the in vitro binding affinity of a test compound for a target receptor (e.g., Dopamine D2, Serotonin 5-HT1A, or Serotonin 5-HT2A) by measuring its ability to displace a specific radioligand.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.[12][13]

    • For 5-HT1A receptors: [³H]-8-OH-DPAT.[14][15]

    • For 5-HT2A receptors: [³H]-Ketanserin.[15][16]

  • Test Compound: The compound to be evaluated, dissolved in a suitable solvent (e.g., DMSO).

  • Standard Compound: A known reference compound for the target receptor (e.g., Haloperidol, 8-OH-DPAT, Ketanserin).

  • Assay Buffer: A buffer solution optimized for the specific receptor binding assay (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).[15][16]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid formulation that emits light when exposed to radioactive decay.

  • Apparatus: 96-well microplates, filtration apparatus with glass fiber filters, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells expressing the target receptor.

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well microplate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or standard compound.

    • To determine non-specific binding, add a high concentration of an unlabeled standard compound.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of this research, the following diagrams illustrate a simplified G-protein coupled receptor (GPCR) signaling pathway and the workflow of a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein GPCR GPCR Extracellular Intracellular G_alpha GPCR:f2->G_alpha Activation G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR:f1 Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified G-protein coupled receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis to Determine IC50 & Ki Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

Independent Verification of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine's Pharmacological Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative pharmacological analysis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, a compound of interest in contemporary drug discovery. Due to the limited publicly available pharmacological data for this specific molecule, this guide offers an inferred profile based on a critical examination of structurally analogous compounds with well-documented biological activities. We present a detailed comparison with three distinct classes of pharmacologically active agents: the arylpiperazine anxiolytic Buspirone , the butyrophenone antipsychotic Haloperidol , and the piperazine-containing urea-based soluble epoxide hydrolase (sEH) inhibitor AR9281 . This comparative approach aims to provide a predictive framework for the potential biological targets and therapeutic applications of this compound, thereby guiding future experimental validation.

Introduction

This compound incorporates several key structural motifs known to confer diverse pharmacological activities. The piperazine ring is a common scaffold in centrally acting agents, the piperidine moiety is prevalent in compounds targeting a range of receptors, and the N-acylpiperazine linkage can be found in various enzyme inhibitors. Understanding the potential interplay of these structural features is crucial for predicting the compound's pharmacological profile.

This guide systematically compares the known pharmacological data of Buspirone, Haloperidol, and AR9281 to extrapolate the potential activities of this compound. We provide quantitative data in structured tables, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to facilitate a comprehensive understanding.

Comparative Pharmacological Profiles

The following tables summarize the binding affinities and inhibitory concentrations of the selected comparator compounds. These values provide a quantitative basis for inferring the potential target interactions of this compound.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorBuspironeHaloperidolInferred Potential for this compound
Serotonin Receptors
5-HT1A1.1 - 4.2[1]3600Possible interaction due to the piperazine moiety.
5-HT2A14 - 551.5 - 120[2]Potential for interaction, influenced by the overall conformation.
Dopamine Receptors
D2290 - 6000.5 - 1.5[2][3]The piperidine-like butyrophenone in Haloperidol is key; the piperazine in the target compound may confer some affinity.
D32804.6Lower affinity is likely compared to D2.
D454010Lower affinity is likely.
Sigma Receptors
σ138002 - 4.5[4][5]The piperidine moiety suggests a potential for sigma receptor interaction.
σ2>10000~50Lower affinity is likely compared to σ1.

Note: Ki values are indicative and can vary based on experimental conditions.

Table 2: Comparative Enzyme Inhibition (IC50)
EnzymeAR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea)Inferred Potential for this compound
Soluble Epoxide Hydrolase (sEH)3 - 8 nM (human and mouse)[6]The N-acylpiperazine structure suggests a possibility for enzyme inhibition, although the specific target would require experimental confirmation.

Inferred Pharmacological Profile of this compound

Based on the comparative analysis, the following pharmacological characteristics can be inferred for this compound, warranting experimental verification:

  • Potential for Serotonergic Activity: The presence of the piperazine ring, a key feature of Buspirone, suggests a moderate to high affinity for serotonin receptors, particularly the 5-HT1A subtype.

  • Possible Dopaminergic and Sigma Receptor Interaction: The piperidine moiety, a core component of Haloperidol, indicates a potential for interaction with dopamine D2 and sigma-1 receptors.

  • Enzyme Inhibitory Potential: The N-acylpiperazine structure, similar to that found in some enzyme inhibitors like AR9281, suggests that the compound could exhibit inhibitory activity against certain enzymes, such as hydrolases or proteases.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the pharmacological characterization of the comparator compounds and, by extension, this compound.

G cluster_0 Serotonin 5-HT1A Receptor Signaling cluster_1 Dopamine D2 Receptor Signaling cluster_2 Soluble Epoxide Hydrolase Inhibition Buspirone Buspirone (Arylpiperazine) HT1A 5-HT1A Receptor Buspirone->HT1A Partial Agonist Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Haloperidol Haloperidol (Piperidine Derivative) D2R D2 Receptor Haloperidol->D2R Antagonist Gi_D2 Gi/o Protein D2R->Gi_D2 Blocks Activation AC_D2 Adenylyl Cyclase cAMP_D2 ↓ cAMP sEH_Inhibitor AR9281 (N-acylpiperazine) sEH sEH sEH_Inhibitor->sEH Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Produces EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Metabolized by

Caption: Comparative Signaling Pathways of Comparator Compounds.

G start Start: Test Compound (e.g., this compound) receptor_binding Radioligand Binding Assays (e.g., 5-HT1A, D2, Sigma-1) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., sEH Fluorometric Assay) start->enzyme_inhibition data_analysis Data Analysis (Ki and IC50 Determination) receptor_binding->data_analysis enzyme_inhibition->data_analysis profile Pharmacological Profile (Affinity, Potency, Selectivity) data_analysis->profile

Caption: General Experimental Workflow for Pharmacological Profiling.

Detailed Experimental Protocols

Radioligand Binding Assay for Serotonin 5-HT1A and Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A and D2 receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human recombinant 5-HT1A or D2 receptors.

  • Radioligands: [3H]-8-OH-DPAT for 5-HT1A receptors; [3H]-Spiperone for D2 receptors.[7]

  • Non-specific Binding Ligand: 10 µM Serotonin for 5-HT1A; 10 µM Haloperidol for D2.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compound: this compound and comparator compounds, serially diluted.

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a final concentration close to its Kd), and either vehicle (for total binding), non-specific binding ligand, or test compound at various concentrations.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane Preparations: Guinea pig brain or other tissue homogenates known to express high levels of sigma-1 receptors.

  • Radioligand: [3H]-(+)-Pentazocine.[8]

  • Non-specific Binding Ligand: 10 µM Haloperidol.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serially diluted.

  • Standard binding assay equipment as listed above.

Procedure:

  • Plate Setup and Incubation: Similar to the serotonin and dopamine receptor binding assays, incubate membrane homogenate, radioligand, and test compound.

  • Filtration and Counting: Follow the same filtration and scintillation counting procedure.

  • Data Analysis: Calculate IC50 and Ki values as described previously.

Soluble Epoxide Hydrolase (sEH) Fluorometric Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against sEH.

Materials:

  • Enzyme: Recombinant human sEH.

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), a non-fluorescent substrate.[9]

  • Positive Control Inhibitor: A known sEH inhibitor (e.g., UC1153).

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

  • Test Compound: Serially diluted.

  • 96-well black microplates and a fluorescence plate reader.

Procedure:

  • Plate Setup: In a 96-well black plate, add assay buffer, sEH enzyme, and either vehicle or test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the PHOME substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~330-360 nm, Emission: ~465 nm) over time using a fluorescence plate reader.[9][10] The hydrolysis of PHOME by sEH generates a fluorescent product.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis of its structural components against well-characterized pharmacological agents provides a valuable, albeit inferred, starting point for its pharmacological investigation. The presence of the piperazine and piperidine moieties strongly suggests potential interactions with aminergic G-protein coupled receptors, particularly serotonin, dopamine, and sigma receptors. Furthermore, the N-acylpiperazine structure hints at a potential for enzyme inhibition. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. Future research should focus on conducting these, and other relevant assays, to definitively elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.

References

A Comparative Analysis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine and its Enantiomers: Unraveling Stereoselectivity in Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of stereoisomerism is a cornerstone of medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological profile. Piperazine derivatives, a ubiquitous scaffold in numerous approved drugs, are no exception to this rule. The subtle difference between enantiomers—mirror-image isomers that are non-superimposable—can lead to significant variations in receptor affinity, efficacy, and off-target effects.[1] This guide provides a comparative analysis of the racemic mixture of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine and its constituent enantiomers, supported by hypothetical experimental data to illustrate the critical importance of chiral evaluation in drug discovery.

While specific experimental data for this compound is not extensively available in public literature, this guide constructs a scientifically plausible scenario based on the known pharmacology of similar piperazine-containing compounds, which frequently target G-protein coupled receptors (GPCRs) within the central nervous system (CNS), such as serotonin and dopamine receptors.[1][2][3]

Data Presentation: A Comparative Overview

To illustrate the potential pharmacological divergence between the enantiomers, we present hypothetical data for their interaction with a putative target, the Serotonin 5-HT2A receptor, a common target for psychoactive piperazine derivatives.

Compound/Enantiomer5-HT2A Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of Serotonin)
Racemic this compound15.835.275% (Partial Agonist)
(R)-1-(2-Oxo-2-piperidin-1-ylethyl)piperazine5.212.192% (Agonist)
(S)-1-(2-Oxo-2-piperidin-1-ylethyl)piperazine89.3250.625% (Weak Partial Agonist)

Table 1: Hypothetical comparative data on the binding affinity and functional activity of racemic this compound and its enantiomers at the 5-HT2A receptor.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for the synthesis, chiral separation, and pharmacological evaluation of this compound and its enantiomers.

Synthesis of Racemic this compound

A common method for the synthesis of such N-substituted piperazines involves the acylation of a piperazine derivative.[4][5]

Materials:

  • 1-Piperazinecarboxaldehyde

  • Piperidine

  • 2-Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidine in DCM, slowly add 2-chloroacetyl chloride at 0°C in the presence of TEA.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain 1-(2-chloroacetyl)piperidine.

  • In a separate flask, dissolve 1-piperazinecarboxaldehyde and 1-(2-chloroacetyl)piperidine in DCM.

  • Add TEA and reflux the mixture for 12-18 hours.

  • After completion of the reaction (monitored by TLC), wash the mixture with water and brine.

  • Dry the organic layer over Na2SO4 and concentrate.

  • Purify the crude product by silica gel column chromatography to yield racemic this compound.

Chiral Separation of Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation of enantiomers.[6]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Chiral Stationary Phase: Chiralpak® IA or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic modifier like diethylamine (DEA) to improve peak shape. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25°C.

Procedure:

  • Dissolve the racemic mixture in the mobile phase.

  • Inject the sample onto the chiral column.

  • Monitor the elution profile to collect the separated enantiomeric fractions.

  • Combine the respective fractions for each enantiomer and evaporate the solvent.

  • Determine the enantiomeric purity of each fraction using the same chiral HPLC method.[7]

Pharmacological Evaluation

Receptor Binding Assay (Determination of Ki)

This assay measures the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]-Ketanserin).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Liquid scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound (racemate or individual enantiomers).

  • To determine non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) to a set of wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of the wells through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Determination of EC50 and Emax)

This assay measures the ability of a compound to activate the receptor and elicit a cellular response, typically by measuring the production of a second messenger like inositol phosphates (IP) for Gq-coupled receptors like 5-HT2A.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • IP-One HTRF assay kit or similar.

  • Plate reader capable of HTRF detection.

Procedure:

  • Plate the cells in a 96-well plate and allow them to grow overnight.

  • Replace the culture medium with assay buffer and add varying concentrations of the test compound (racemate or individual enantiomers).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and follow the manufacturer's protocol for the IP-One HTRF assay to measure inositol phosphate accumulation.

  • Read the plate on an HTRF-compatible plate reader.

  • Plot the response versus the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) relative to a full agonist like serotonin.

Mandatory Visualization

G cluster_synthesis Synthesis and Separation cluster_testing Pharmacological Testing Racemic Synthesis Racemic Synthesis Racemic Compound Racemic Compound Racemic Synthesis->Racemic Compound Chiral HPLC Separation Chiral HPLC Separation (R)-Enantiomer (R)-Enantiomer Chiral HPLC Separation->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Chiral HPLC Separation->(S)-Enantiomer Racemic Compound->Chiral HPLC Separation Binding Assay (Ki) Binding Assay (Ki) Racemic Compound->Binding Assay (Ki) Functional Assay (EC50, Emax) Functional Assay (EC50, Emax) Racemic Compound->Functional Assay (EC50, Emax) (R)-Enantiomer->Binding Assay (Ki) (R)-Enantiomer->Functional Assay (EC50, Emax) (S)-Enantiomer->Binding Assay (Ki) (S)-Enantiomer->Functional Assay (EC50, Emax)

Experimental workflow from synthesis to pharmacological evaluation.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Piperazine Agonist ((R)-Enantiomer) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Simplified Gq-coupled GPCR signaling pathway for the 5-HT2A receptor.

Conclusion

This comparative guide underscores the indispensable role of stereochemistry in drug development. As illustrated by the hypothetical data for this compound, one enantiomer may possess the desired pharmacological activity, while the other could be less potent, inactive, or even contribute to off-target effects. The development of a single-enantiomer drug, or "eutomer," can lead to a more favorable therapeutic index, reduced side effects, and a more predictable dose-response relationship. Therefore, the early-stage synthesis, separation, and distinct pharmacological evaluation of enantiomers are critical steps in the rational design of safe and effective therapeutic agents. The provided protocols and workflows offer a foundational framework for researchers embarking on the chiral exploration of novel piperazine derivatives.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and disposal protocols for 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, intended for laboratory and drug development professionals. Adherence to these guidelines is essential for ensuring personnel safety and environmental compliance.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the toxicological data of analogous compounds, this compound should be managed as a hazardous substance. Primary concerns include skin irritation, serious eye damage, and potential harm if ingested.[4]

Summary of Potential Hazards and Required PPE:

Hazard CategoryPotential EffectRequired Personal Protective Equipment (PPE)
Skin Contact Causes burns, potential for allergic skin reaction.[1][3][5]Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Contact Causes serious eye damage.[1][3]Safety goggles or face shield.
Inhalation May cause respiratory irritation.Use in a well-ventilated area or chemical fume hood. Appropriate respiratory protection if dust or aerosols are generated.
Ingestion Harmful if swallowed.[2][3][5]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is designed to minimize exposure risk and ensure regulatory compliance.

Experimental Workflow for Disposal:

Caption: Workflow for the safe disposal of this compound.

  • Preparation :

    • Review all available safety information for piperazine and its derivatives to fully understand the potential hazards.

    • Designate a specific, properly labeled hazardous waste container. The label must clearly indicate "Hazardous Waste" and include the full chemical name.[4]

    • Always put on the appropriate PPE before handling the chemical, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection :

    • Carefully transfer any waste containing this compound, including contaminated consumables like pipette tips and weighing paper, into the designated hazardous waste container.

    • Avoid mixing this waste with other, incompatible chemical waste streams.

  • Decontamination :

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. Use a suitable solvent, such as ethanol or isopropanol, followed by a wash with soap and water.

    • Dispose of any contaminated cleaning materials as hazardous waste in the same designated container.[4]

  • Spill Management :

    • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[4][6]

    • Carefully collect the absorbed material and place it into the hazardous waste container.

    • Thoroughly clean the spill area.

  • Final Disposal :

    • Securely seal the hazardous waste container.

    • Store the sealed container in a designated, secure area away from incompatible materials.

    • Arrange for the disposal of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][7] This may involve incineration in a licensed facility or burial in a designated landfill.[6]

Logical Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

Disposal_Decision_Tree start Waste Generated Containing This compound is_sharps Is the waste contaminated sharps? start->is_sharps sharps_container Place in a designated sharps container for hazardous chemical waste. is_sharps->sharps_container Yes is_liquid Is the waste liquid? is_sharps->is_liquid No final_disposal Arrange for disposal via licensed hazardous waste vendor. sharps_container->final_disposal liquid_container Collect in a sealed, appropriately labeled hazardous liquid waste container. is_liquid->liquid_container Yes solid_container Collect in a sealed, appropriately labeled hazardous solid waste container. is_liquid->solid_container No liquid_container->final_disposal solid_container->final_disposal

Caption: Decision tree for segregating and disposing of chemical waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Summary

Based on the known hazards of piperazine and piperidine derivatives, 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine should be treated as a hazardous substance. Primary hazards are expected to include:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Likely to cause severe skin burns and irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][4][5]

  • Respiratory and Skin Sensitization: May cause allergic reactions upon inhalation or skin contact.[6][7]

Strict adherence to the safety protocols outlined below is essential to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[9]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).[8][9]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[9]For responding to spills or uncontrolled releases of the compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Weighing and Transferring: Use spark-proof tools and equipment.[5][10] When weighing, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5] Contaminated work clothing should be laundered separately before reuse.[11]

Spill Response:

  • Evacuate: In the event of a spill, evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using an inert absorbent material such as sand or vermiculite.[4]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • Waste Classification: All disposable PPE and materials contaminated with this compound should be considered hazardous waste.[8]

  • Containerization: Use dedicated, clearly labeled, and sealed containers for hazardous waste. The label should include "Hazardous Waste," the full chemical name, and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated hazardous waste area, away from incompatible materials.

  • Final Disposal: Arrange for disposal through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[1][8] Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_start Start: Obtain Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weighing Weighing don_ppe->weighing Proceed to handling dissolving Dissolving/Reaction Setup weighing->dissolving monitoring Reaction Monitoring dissolving->monitoring workup Reaction Work-up & Purification monitoring->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate Proceed to cleanup segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.